2-Bromo-4,4-dimethylpentanoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
29846-98-8 |
|---|---|
Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-bromo-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H13BrO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10) |
InChI Key |
GOYVVWSDPGPIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Bromo-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of experimentally determined data in public literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties of solid organic acids.
Core Compound Information
Basic identifying information for this compound has been compiled from available chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29846-98-8 | PubChem[1] |
| Molecular Formula | C₇H₁₃BrO₂ | PubChem[1] |
| Molecular Weight | 209.08 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(C)CC(C(=O)O)Br | PubChem[1] |
Physical Properties Data
| Physical Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physical properties of a solid organic acid like this compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[2][3] A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities.[2][3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]
-
Mortar and pestle
-
Heating bath (if using Thiele tube)[3]
Procedure:
-
Sample Preparation: A small amount of the crystalline organic solid is finely powdered using a mortar and pestle.[3]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[4]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus, and the thermometer is placed in its designated well.[2]
-
Thiele Tube: The capillary tube is attached to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in the heating oil within the Thiele tube.[3]
-
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[2][5]
Boiling Point Determination
For a solid compound, the boiling point is typically determined after it has been melted or if it is a low-melting solid. The procedure involves heating the liquid until its vapor pressure equals the atmospheric pressure.[6][7]
Apparatus:
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.[8]
-
A capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the liquid.[6][8]
-
The fusion tube is attached to a thermometer, and the assembly is heated in a heating bath.[7]
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[7]
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8]
-
The heating is then stopped, and the liquid is allowed to cool.[6]
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Density Determination
The density of a solid organic compound can be determined by measuring its mass and the volume it displaces.[9]
Apparatus:
Procedure (by displacement):
-
A known mass of the solid organic acid is weighed accurately using an analytical balance.[9]
-
A graduated cylinder is partially filled with a liquid in which the solid is known to be insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.[9]
-
The new volume of the liquid in the graduated cylinder is recorded.[9]
-
The volume of the solid is the difference between the final and initial volume readings.
-
The density is calculated by dividing the mass of the solid by its determined volume.[9]
Solubility Determination
The solubility of an organic acid is tested in a range of solvents to understand its polarity and chemical nature.[10][11]
Apparatus:
-
Small test tubes
-
Spatula
-
A range of solvents (e.g., water, 5% NaOH solution, 5% NaHCO₃ solution, 5% HCl solution, and an organic solvent like diethyl ether or hexane)[10][11]
Procedure:
-
A small, measured amount of the solid (e.g., 25 mg) is placed into a series of separate test tubes.[10]
-
A small volume of a solvent (e.g., 0.75 mL) is added to one of the test tubes.[10]
-
The test tube is shaken vigorously for a set period (e.g., 60 seconds).[12]
-
The mixture is observed to determine if the solid has dissolved completely, is partially soluble, or is insoluble.[12][13]
-
This process is repeated for each of the selected solvents.
-
For acidic compounds like carboxylic acids, solubility in basic solutions (NaOH, NaHCO₃) due to salt formation is a key diagnostic test.[14]
Visualizations
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown solid organic acid.
Caption: A flowchart illustrating the logical progression for determining the key physical properties of a solid organic acid.
References
- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. chem.ws [chem.ws]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide to 2-Bromo-4,4-dimethylpentanoic Acid (CAS 29846-98-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4,4-dimethylpentanoic acid, a halogenated carboxylic acid with potential applications as a building block in organic synthesis and drug discovery. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines publicly available computed data with established chemical principles to offer insights into its properties, synthesis, and potential utility.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that most of the following data are computed and have not been experimentally verified in published literature.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| CAS Number | 29846-98-8 | PubChem |
| Molecular Formula | C₇H₁₃BrO₂ | PubChem |
| Molecular Weight | 209.08 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC(C)(C)CC(C(=O)O)Br | PubChem |
| InChI Key | GOYVVWSDPGPIQG-UHFFFAOYSA-N | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 208.00989 g/mol | PubChem |
| Monoisotopic Mass | 208.00989 g/mol | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Spectroscopic Data
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not published, the most logical and established method for its preparation is the Hell-Volhard-Zelinsky (HVZ) reaction .[2][3][4] This reaction facilitates the α-halogenation of a carboxylic acid.
Proposed Synthesis Route: Hell-Volhard-Zelinsky Bromination of 4,4-dimethylpentanoic acid
The synthesis would proceed by treating the starting material, 4,4-dimethylpentanoic acid, with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[2][3]
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General Procedure for Hell-Volhard-Zelinsky Reaction) [2][3][4]
The following is a generalized protocol that would need to be optimized for the specific substrate, 4,4-dimethylpentanoic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,4-dimethylpentanoic acid.
-
Addition of Catalyst: Add a catalytic amount of phosphorus tribromide (PBr₃).
-
Addition of Bromine: Slowly add one molar equivalent of bromine from the dropping funnel. The reaction is typically exothermic and may require cooling.
-
Reaction: Heat the reaction mixture. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, cool the mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or crystallization.
Diagram of the Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.
Potential Applications in Research and Development
While no specific applications for this compound have been documented, its structure as an α-bromo carboxylic acid suggests its utility as a versatile synthetic intermediate.
1. Building Block in Organic Synthesis:
α-Halo acids are valuable precursors for the synthesis of a variety of organic molecules. The bromine atom can be displaced by a range of nucleophiles to introduce new functional groups at the α-position.
Diagram of Synthetic Transformations
Caption: Potential synthetic utility of this compound.
2. Role in Drug Development and Medicinal Chemistry:
The introduction of a neopentyl group ((CH₃)₃C-CH₂-) can influence the pharmacokinetic properties of a molecule, potentially increasing its lipophilicity and metabolic stability. As such, this compound could serve as a fragment for the synthesis of novel drug candidates. The α-bromo acid moiety is a common starting point for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.
Conclusion
This compound is a chemical compound with significant potential as a synthetic building block. While there is a notable lack of experimentally determined data in the public domain, its synthesis via the well-established Hell-Volhard-Zelinsky reaction is highly feasible. The presence of the sterically hindered neopentyl group and the reactive α-bromo acid functionality makes it an interesting candidate for the development of novel organic molecules and potential therapeutic agents. Further experimental investigation into its properties, reactivity, and biological activity is warranted to fully explore its utility in chemical and pharmaceutical research.
References
In-Depth Technical Guide: Molecular Weight of 2-Bromo-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 2-Bromo-4,4-dimethylpentanoic acid, a compound of interest in various research and development applications. The following sections present the molecular formula, the atomic weights of its constituent elements, and a comprehensive calculation of its molecular weight.
Molecular Formula
The chemical formula for this compound is C7H13BrO2[1]. This formula indicates that each molecule of the compound contains:
-
7 Carbon (C) atoms
-
13 Hydrogen (H) atoms
-
1 Bromine (Br) atom
-
2 Oxygen (O) atoms
Atomic Weights of Constituent Elements
The calculation of the molecular weight is based on the standard atomic weights of each element present in the molecule. These values are derived from the isotopic abundances of the elements on Earth.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011[2] |
| Hydrogen | H | 1.008[3][4] |
| Bromine | Br | 79.904[5][6] |
| Oxygen | O | 15.999[7][8] |
Molecular Weight Calculation
The molecular weight of this compound is the sum of the atomic weights of all atoms in a single molecule. The table below outlines this calculation.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 13 | 1.008 | 13.104 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 209.083 |
The calculated molecular weight of this compound is 209.083 g/mol .
Logical Relationship of Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Logical workflow for calculating the molecular weight.
Note on Experimental Protocols and Signaling Pathways: The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the standard atomic weights of its elements. As such, experimental protocols and signaling pathway diagrams, which are relevant to biological or chemical processes, are not applicable to this specific topic.
References
- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 3. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. quora.com [quora.com]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Synthesis of 2-Bromo-4,4-dimethylpentanoic Acid via Hell-Volhard-Zelinsky Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-4,4-dimethylpentanoic acid utilizing the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a cornerstone of organic synthesis for the selective α-halogenation of carboxylic acids. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol adapted for the synthesis of the target molecule, and relevant quantitative data presented for clarity and comparability.
Introduction to the Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-bromination of a carboxylic acid. The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes. This enol form then reacts with bromine at the α-position, followed by hydrolysis to yield the final α-bromo carboxylic acid.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound via the HVZ reaction involves a multi-step mechanism. Initially, the carboxylic acid, 4,4-dimethylpentanoic acid, is converted to its corresponding acyl bromide. This intermediate is key to the reaction's success as it can tautomerize to its enol form. The electron-rich enol then undergoes electrophilic attack by bromine, leading to the formation of the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide yields the desired product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4,4-dimethylpentanoic acid | 130.18 | 13.0 g | 0.10 |
| Red Phosphorus | 30.97 | 0.31 g | 0.01 |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 |
| Water | 18.02 | q.s. | - |
| Diethyl ether | 74.12 | q.s. | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 4,4-dimethylpentanoic acid (13.0 g, 0.10 mol) and red phosphorus (0.31 g, 0.01 mol).
-
Addition of Bromine: Slowly add bromine (17.6 g, 0.11 mol) to the stirred mixture from the dropping funnel. The reaction is exothermic and will likely initiate without external heating.
-
Reaction: After the initial reaction subsides, gently heat the mixture to reflux. Maintain reflux for 2-4 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should fade from reddish-brown to a straw yellow.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water (10 mL) to quench the reaction and hydrolyze the acyl bromide intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar HVZ reactions and may vary.
| Parameter | Value |
| Starting Material | 4,4-dimethylpentanoic acid |
| Product | This compound |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molar Mass | 209.08 g/mol |
| Theoretical Yield | 20.9 g |
| Estimated Actual Yield | 15.7 - 17.8 g (75-85%) |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | (Predicted) ~110-120 °C at reduced pressure |
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus Tribromide (formed in situ): Corrosive and reacts violently with water.
-
Hydrogen Bromide (byproduct): Corrosive and toxic gas. The reaction should be performed in a fume hood.
-
Exothermic Reaction: The initial addition of bromine can be highly exothermic. Control the addition rate to maintain a manageable reaction temperature.
This guide provides a comprehensive framework for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. Researchers should always adhere to strict safety protocols and adapt the procedure as necessary based on their experimental observations and available analytical data.
An In-depth Technical Guide to the Alpha-Bromination of 4,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the alpha-bromination of 4,4-dimethylpentanoic acid. The primary transformation discussed is the Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of carboxylic acid alpha-halogenation.
Core Mechanism: The Hell-Volhard-Zelinsky Reaction
The bromination of 4,4-dimethylpentanoic acid at the alpha-position (the carbon adjacent to the carboxyl group) is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is essential for the synthesis of α-halo acids, which are valuable intermediates in the production of various organic compounds, including amino acids and hydroxy acids.[1][2][3] The HVZ reaction proceeds via a multi-step mechanism involving the formation of an acyl bromide intermediate, which then undergoes enolization and subsequent bromination.
The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][4] The reaction conditions are often harsh, requiring elevated temperatures and extended reaction times.[2][5]
The key steps of the Hell-Volhard-Zelinsky reaction are:
-
Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This step is crucial as the acyl bromide is more readily enolized than the parent carboxylic acid.[5][6]
-
Enolization: The acyl bromide tautomerizes to its enol form.
-
Alpha-Bromination: The enol form of the acyl bromide acts as a nucleophile and reacts with bromine to introduce a bromine atom at the alpha-position.
-
Hydrolysis: The resulting α-bromo acyl bromide is then hydrolyzed, often during the work-up, to yield the final α-bromo carboxylic acid product.
dot
Caption: The Hell-Volhard-Zelinsky reaction mechanism for the bromination of 4,4-dimethylpentanoic acid.
Experimental Protocols
Materials:
-
4,4-Dimethylpentanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Diatomaceous earth
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 4,4-dimethylpentanoic acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and may require cooling with an ice bath to control the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously add water to quench any remaining bromine and PBr₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer with 1 M hydrochloric acid and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield 2-bromo-4,4-dimethylpentanoic acid.
dot
Caption: A generalized experimental workflow for the Hell-Volhard-Zelinsky bromination.
Quantitative Data
Due to the limited availability of specific experimental data for the bromination of 4,4-dimethylpentanoic acid, the following tables present data for the structurally similar compound, 2-bromo-3,3-dimethylbutanoic acid, as a representative example. This data provides a reasonable expectation for the properties of the target molecule.
Table 1: Physicochemical Properties of 2-Bromo-3,3-dimethylbutanoic Acid
| Property | Value |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 63-65 °C |
| Boiling Point | 118-120 °C at 10 mmHg |
Table 2: Representative Spectroscopic Data for 2-Bromo-3,3-dimethylbutanoic Acid
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 1H, -CH(Br)-), 1.10 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5 (C=O), 55.0 (-CH(Br)-), 34.5 (-C(CH₃)₃), 27.0 (-C(CH₃)₃) |
| Infrared (IR, KBr) | ν 2960-2850 (br, O-H stretch), 1710 (s, C=O stretch), 680 (s, C-Br stretch) cm⁻¹ |
Note: The chemical shifts (δ) in the NMR spectra are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The infrared (IR) frequencies (ν) are reported in reciprocal centimeters (cm⁻¹).
Safety Considerations
The Hell-Volhard-Zelinsky reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water.
-
α-Bromo Carboxylic Acids: These are generally corrosive and lachrymatory.
Conclusion
The Hell-Volhard-Zelinsky reaction is a robust and reliable method for the alpha-bromination of 4,4-dimethylpentanoic acid. Understanding the underlying mechanism and adhering to proper experimental protocols are crucial for the successful synthesis of the desired this compound. The quantitative data provided for a structurally similar compound serves as a valuable reference for characterization and quality control. This in-depth guide provides the necessary information for researchers and professionals in drug development to effectively utilize this important chemical transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of 2-Bromo-4,4-dimethylpentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a probable synthetic route for 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of its functional groups and analogous structures. The provided experimental protocol is based on a well-established synthetic method for α-bromo carboxylic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.05 | Singlet | 9H | -(CH₃)₃ |
| ~2.0 - 2.3 | Multiplet | 2H | -CH₂- |
| ~4.25 | Triplet | 1H | -CH(Br)- |
| ~10.0 - 12.0 | Broad Singlet | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~30 | -C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
| ~45 | -CH₂- |
| ~50 | -CH(Br)- |
| ~175 | -COOH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2960 | Strong | C-H stretch (Alkyl) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1470 | Medium | C-H bend (Alkyl) |
| 1200 - 1300 | Strong | C-O stretch (Carboxylic Acid) |
| 550 - 750 | Medium-Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 209/211 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 130 | [M - Br]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) - Likely base peak |
| 45 | [COOH]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved via the Hell-Volhard-Zelinsky reaction, a standard method for the α-bromination of carboxylic acids.
Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
4,4-dimethylpentanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine (Br₂)
-
Thionyl chloride (SOCl₂) (optional, for conversion to acid chloride)
-
Anhydrous diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4,4-dimethylpentanoic acid and a catalytic amount of red phosphorus.
-
Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture. The reaction is exothermic and will likely require cooling in an ice bath to maintain control.
-
Reflux: After the addition is complete, heat the mixture to reflux. The reaction time will vary, but it is typically refluxed for several hours until the red color of bromine disappears.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the flask to hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with distilled water and saturated sodium bicarbonate solution to remove any unreacted acid and bromine.
-
Drying and Evaporation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.
Spectroscopic Analysis Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. .
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer with attenuated total reflectance (ATR) accessory.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to determine the mass-to-charge ratio of the molecular ion and fragmentation patterns.
-
Visualizations
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-4,4-dimethylpentanoic acid
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,4-dimethylpentanoic acid. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectral data, the methodology for its acquisition, and a visualization of the molecular structure with its corresponding proton signals.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of molecular structure, electronegativity of substituents, and spin-spin coupling.
| Signal Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H_a | ~ 1.05 | Singlet (s) | - | 9H |
| H_b | ~ 2.1 - 2.3 | Multiplet (m) | ~ 7 | 2H |
| H_c | ~ 4.25 | Triplet (t) | ~ 7 | 1H |
| H_d | ~ 10 - 12 | Broad Singlet (br s) | - | 1H |
Structural Assignment and Signal Relationship
The structure of this compound gives rise to four distinct proton environments. The relationship between these protons and their predicted signals is illustrated in the diagram below.
Caption: Molecular structure and predicted ¹H NMR signal correlation.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound.[1][2]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The use of deuterated solvents is crucial to avoid large solvent signals in the proton spectrum.[1][3]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean, dry vial.[4][5]
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: To ensure the solution is free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
-
Labeling: Clearly label the NMR tube with the sample identification.[1]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[6]
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the proton frequency, and the magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.
-
Locking: The spectrometer's field-frequency lock system should be engaged on the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.[1]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.
-
Acquisition Time: Set to 2-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the entire range of proton chemical shifts in most organic molecules.
-
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm. If CDCl₃ is used, the residual solvent peak can be referenced to 7.26 ppm.
-
Integration: The relative areas under each signal are integrated to determine the ratio of protons giving rise to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined. The coupling constants (J) are measured from the splitting patterns of the multiplets.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 6. rsc.org [rsc.org]
In-Depth Technical Guide to 13C NMR Analysis of Alpha-Bromo Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of alpha-bromo carboxylic acids. These compounds are pivotal intermediates in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of their spectroscopic properties is crucial for reaction monitoring, quality control, and the development of novel chemical entities.
Core Principles of 13C NMR in the Context of Alpha-Bromo Carboxylic Acids
13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. For alpha-bromo carboxylic acids, the key diagnostic signals arise from the carbonyl carbon (C=O), the alpha-carbon bearing the bromine atom (Cα-Br), and the adjacent carbons in the alkyl chain. The chemical shifts (δ) of these carbons are influenced by the electronic environment, primarily the electronegativity of neighboring atoms and functional groups.
The presence of the electron-withdrawing bromine atom and the carboxylic acid group significantly influences the chemical shifts of the alpha and carbonyl carbons, respectively. The bromine atom deshields the alpha-carbon, causing its resonance to appear at a characteristically downfield position compared to a similar, unsubstituted carboxylic acid. The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm.
Quantitative 13C NMR Data for Alpha-Bromo Carboxylic Acids
The following table summarizes the 13C NMR chemical shift data for a series of straight-chain alpha-bromo carboxylic acids. The data has been compiled from various spectral databases and is presented to facilitate comparison and aid in the identification of these compounds. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Compound Name | C-1 (C=O) | C-2 (CH-Br) | C-3 (CH2) | C-4 (CH2) | C-5 (CH2) | C-6 (CH2) | C-7 (CH2) | C-8 (CH3) | Solvent |
| 2-Bromopropanoic Acid | ~170-175 | ~38-42 | ~21-23 | - | - | - | - | - | CDCl3 |
| 2-Bromobutanoic Acid | ~170-175 | ~45-50 | ~28-32 | ~11-13 | - | - | - | - | CDCl3 |
| 2-Bromopentanoic Acid | ~170-175 | ~45-50 | ~36-40 | ~19-22 | ~13-15 | - | - | - | CDCl3 |
| 2-Bromohexanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~29-32 | ~22-24 | ~13-15 | - | - | CDCl3 |
| 2-Bromoheptanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~26-29 | ~31-33 | ~22-24 | ~13-15 | - | CDCl3 |
| 2-Bromooctanoic Acid | ~170-175 | ~45-50 | ~34-38 | ~26-29 | ~28-31 | ~31-33 | ~22-24 | ~13-15 | CDCl3 |
Note: The chemical shift values are approximate and can vary slightly depending on the specific experimental conditions such as solvent, concentration, and temperature.
Detailed Experimental Protocol for 13C NMR Analysis
The following is a generalized experimental protocol for acquiring high-quality 13C NMR spectra of alpha-bromo carboxylic acids.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for most alpha-bromo carboxylic acids. Other deuterated solvents such as acetone-d6 or DMSO-d6 can be used if solubility is an issue.
-
Concentration: Prepare a solution with a concentration of 20-50 mg of the alpha-bromo carboxylic acid in 0.5-0.7 mL of the deuterated solvent. For quantitative analysis, a higher concentration and the addition of a relaxation agent may be necessary.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Pulse Width (P1): A 30-degree flip angle is a good compromise between signal intensity and relaxation time.
-
Acquisition Time (AQ): Typically set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a much longer delay (5-7 times the longest T1) is required.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.
-
-
Temperature: Room temperature is typically sufficient.
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizing Key Concepts and Workflows
To further clarify the process and structural relationships, the following diagrams have been generated using Graphviz.
A Technical Guide to the Solubility of 2-Bromo-4,4-dimethylpentanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-4,4-dimethylpentanoic acid, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these parameters in their own laboratory settings. The guide furnishes detailed experimental protocols for solubility determination, a template for data recording, and visual workflows for both the experimental procedure and a plausible synthetic pathway for the target compound.
Introduction
This compound is a halogenated carboxylic acid. The presence of both a polar carboxylic acid group and a nonpolar neopentyl group suggests a varied solubility profile in different organic solvents. Understanding the solubility of this compound is crucial for its application in various chemical processes, including reaction optimization, purification, and formulation development. In the context of drug discovery, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.
This guide aims to equip researchers with the necessary knowledge and methodologies to accurately assess the solubility of this compound in a range of organic solvents.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is provided below[1]:
| Property | Value | Source |
| Molecular Formula | C7H13BrO2 | PubChem[1] |
| Molecular Weight | 209.08 g/mol | PubChem[1] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||
| e.g., Hexane | e.g., 25 | e.g., Gravimetric |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a calibrated pipette.
-
Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.
-
Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
-
Mass Determination:
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
Visualizing Experimental and Synthetic Workflows
To further aid researchers, the following diagrams, generated using the DOT language, illustrate the logical flow of the experimental solubility determination and a plausible synthetic route for this compound.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent using the gravimetric method.
Caption: Plausible synthetic workflow for this compound via the Hell-Volhard-Zelinsky reaction.
The Hell-Volhard-Zelinsky reaction is a well-established method for the α-bromination of carboxylic acids.[4][5][6][7] This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides the necessary framework for researchers to determine these crucial parameters. The detailed experimental protocol for the gravimetric method, along with the illustrative workflows, will aid in the accurate and reproducible measurement of its solubility in various organic solvents. This information is invaluable for the effective utilization of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.
References
- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
The Chemical Stability of 2-Bromo-4,4-dimethylpentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected chemical stability of 2-Bromo-4,4-dimethylpentanoic acid. Due to the limited availability of specific experimental data for this compound, this document extrapolates from the known chemical behavior of α-bromo carboxylic acids and considers the influence of its neopentyl moiety. The information herein is intended to guide researchers in handling, storing, and developing formulations containing this molecule.
Introduction
This compound is a halogenated carboxylic acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group (the α-position) and a bulky tert-butyl group at the 4-position dictates its reactivity and stability profile. Understanding its potential degradation pathways is crucial for its application in research and drug development, ensuring product integrity and safety.
Predicted Chemical Stability Profile
The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary modes of degradation for α-bromo carboxylic acids are hydrolysis, elimination, and decarboxylation.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products | Notes |
| pH | |||
| Acidic (pH < 4) | Relatively stable | Minor hydrolysis to 2-hydroxy-4,4-dimethylpentanoic acid | The electron-withdrawing effect of the protonated carboxylic acid group slightly inhibits nucleophilic attack. |
| Neutral (pH 4-8) | Moderate | 2-hydroxy-4,4-dimethylpentanoic acid, potential for slow elimination to form 4,4-dimethylpent-2-enoic acid | Hydrolysis is expected to be the primary degradation pathway. The rate is dependent on temperature. |
| Basic (pH > 8) | Unstable | 2-hydroxy-4,4-dimethylpentanoic acid, 4,4-dimethylpent-2-enoic acid | Both hydrolysis (SN2) and elimination (E2) are significantly accelerated. The carboxylate anion enhances the acidity of the α-proton, favoring elimination. |
| Temperature | |||
| Refrigerated (2-8 °C) | High | Minimal degradation | Recommended storage condition to minimize hydrolysis and other potential degradation pathways. |
| Room Temperature (20-25 °C) | Moderate | Slow hydrolysis and potential for elimination over extended periods | Stability is dependent on the pH of the solution. |
| Elevated (>40 °C) | Low | Accelerated hydrolysis, elimination, and potential for decarboxylation | Thermal stress can lead to multiple degradation pathways, including the loss of CO2.[1][2] |
| Light | |||
| UV/Visible Light | Potentially Unstable | Radical-mediated decomposition, potential for debromination and decarboxylation | Photochemical degradation can occur, especially in the presence of photosensitizers.[3][4] |
| Oxidizing Agents | |||
| (e.g., H₂O₂, peroxides) | Potentially Unstable | Oxidative degradation products | The molecule may be susceptible to oxidation, although specific pathways are not well-defined without experimental data. |
Potential Degradation Pathways
The key functional groups in this compound—the carboxylic acid and the α-bromo substituent—are the primary sites for chemical reactions leading to degradation.
Hydrolysis
Under neutral or basic conditions, the bromide can be displaced by a hydroxide ion via a nucleophilic substitution reaction (SN2) to form 2-hydroxy-4,4-dimethylpentanoic acid.
Caption: Hydrolysis of this compound.
Elimination
In the presence of a base, an elimination reaction (E2) can occur, where the α-proton is abstracted and the bromide is eliminated to form 4,4-dimethylpent-2-enoic acid.
Caption: Base-catalyzed elimination of HBr.
Decarboxylation
While generally stable, α-bromo carboxylic acids can undergo decarboxylation under certain conditions, such as high temperatures or photolysis, to yield an alkyl bromide.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Amino Acids using 2-Bromo-4,4-dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the novel, non-proteinogenic amino acid, 2-amino-4,4-dimethylpentanoic acid (also known as neopentylglycine), utilizing 2-Bromo-4,4-dimethylpentanoic acid as the starting material. This sterically hindered amino acid presents a valuable building block for the design of novel peptides and peptidomimetics with unique conformational properties and enhanced stability against enzymatic degradation.
Introduction
The synthesis of unnatural amino acids is a cornerstone of modern medicinal chemistry and drug development. These novel building blocks, when incorporated into peptides, can impart desirable properties such as increased metabolic stability, enhanced receptor binding affinity, and controlled secondary structures. This compound is a key precursor for the synthesis of neopentylglycine, an amino acid analog characterized by a bulky tert-butyl group. This significant steric hindrance can be strategically employed to influence peptide conformation and resist enzymatic cleavage, making it a valuable component in the design of therapeutic peptides.
The primary synthetic route involves a nucleophilic substitution reaction where the bromine atom at the alpha-position of the carboxylic acid is displaced by an amine source. A common and effective method for this transformation is the use of aqueous ammonia under elevated temperature and pressure.
Synthesis of 2-Amino-4,4-dimethylpentanoic acid
The synthesis of 2-amino-4,4-dimethylpentanoic acid from this compound is achieved through a direct amination reaction. This process is a well-established method for the preparation of α-amino acids from their corresponding α-halo acid precursors.[1][2]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-Amino-4,4-dimethylpentanoic acid.
Experimental Protocol
This protocol outlines a general procedure for the amination of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (1 M)
-
Ethanol
-
Deionized water
-
High-pressure reaction vessel (e.g., Parr reactor)
-
Magnetic stirrer and hot plate
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in an excess of aqueous ammonia (e.g., 20-30 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the resulting residue in a minimal amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 5-6) using 1 M HCl. This will cause the amino acid to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the solid product under vacuum to yield 2-amino-4,4-dimethylpentanoic acid.
-
-
Characterization: The final product should be characterized by standard analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis, to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-amino-4,4-dimethylpentanoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Aqueous Ammonia (28-30%) |
| Stoichiometry (Ammonia) | 20-30 equivalents |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-80% |
| Expected Purity (crude) | >90% |
| Final Purity (recryst.) | >98% |
Application in Peptide Synthesis
The synthesized 2-amino-4,4-dimethylpentanoic acid can be utilized as a building block in solid-phase or solution-phase peptide synthesis. Its bulky side chain can be strategically incorporated to influence peptide secondary structure and enhance stability.
Workflow for Peptide Incorporation:
Caption: Workflow for the incorporation of neopentylglycine into a peptide sequence.
Protocol: Fmoc Protection of 2-Amino-4,4-dimethylpentanoic acid
For use in standard solid-phase peptide synthesis (SPPS), the synthesized amino acid must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
2-Amino-4,4-dimethylpentanoic acid
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolution: Dissolve 2-amino-4,4-dimethylpentanoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (1:1).
-
Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq) to the solution and stir at room temperature overnight.
-
Extraction: Add water and wash the mixture with hexanes to remove any unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Product Extraction: Extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-protected amino acid.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield pure Fmoc-2-amino-4,4-dimethylpentanoic acid.
Signaling Pathways and Logical Relationships in Drug Development
The incorporation of sterically hindered amino acids like neopentylglycine can be a key strategy in the development of peptide-based drugs that target specific biological pathways. For example, a peptide designed to inhibit a protein-protein interaction could be stabilized in its bioactive conformation by the inclusion of this amino acid.
Logical Framework for Drug Development Application:
Caption: A logical workflow for utilizing neopentylglycine in a drug discovery program.
By following these protocols and leveraging the unique properties of 2-amino-4,4-dimethylpentanoic acid, researchers can advance the development of novel peptide-based therapeutics with improved pharmacological profiles.
References
Application Notes and Protocols for the Synthesis of alpha-Hydroxy-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Hydroxy-4,4-dimethylpentanoic acid, also known as 2-hydroxy-4,4-dimethylpentanoic acid, is a valuable chiral building block in organic synthesis. Its structural motif, featuring a bulky tert-butyl group adjacent to a stereogenic center bearing a hydroxyl and a carboxylic acid group, makes it a useful intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for a reliable two-step synthesis of alpha-hydroxy-4,4-dimethylpentanoic acid, starting from the commercially available pivaloyl chloride. The synthesis involves the formation of an alpha-keto acid intermediate, which is subsequently reduced to the desired alpha-hydroxy acid.
Overview of the Synthetic Route
The synthesis of alpha-hydroxy-4,4-dimethylpentanoic acid is achieved through a two-step process:
-
Synthesis of 4,4-dimethyl-2-oxopentanoic acid: This step involves the conversion of pivaloyl chloride to pivaloyl cyanide, followed by hydrolysis to yield the alpha-keto acid, 4,4-dimethyl-2-oxopentanoic acid.
-
Reduction to alpha-hydroxy-4,4-dimethylpentanoic acid: The intermediate alpha-keto acid is then selectively reduced using sodium borohydride to afford the final product, alpha-hydroxy-4,4-dimethylpentanoic acid.
Data Presentation
Table 1: Physicochemical Data of Key Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Pivaloyl chloride | CC(C)(C)C(=O)Cl | C₅H₉ClO | 120.58 | Colorless liquid |
| 4,4-dimethyl-2-oxopentanoic acid | CC(C)(C)CC(=O)C(=O)O | C₇H₁₂O₃ | 144.17 | Solid |
| alpha-Hydroxy-4,4-dimethylpentanoic acid | CC(C)(C)CC(O)C(=O)O | C₇H₁₄O₃ | 146.18 | Solid[1] |
Table 2: Representative Spectroscopic Data
| Compound | 1H NMR (Predicted, CDCl₃) | 13C NMR (Predicted, CDCl₃) | IR (KBr, cm⁻¹) |
| 4,4-dimethyl-2-oxopentanoic acid | δ 1.05 (s, 9H), 2.95 (s, 2H), 9.0-11.0 (br s, 1H) | δ 29.5, 31.0, 52.0, 160.0, 195.0 | ~3400-2500 (br, O-H), ~1730 (C=O, keto), ~1710 (C=O, acid) |
| alpha-Hydroxy-4,4-dimethylpentanoic acid | δ 0.95 (s, 9H), 1.70-1.90 (m, 2H), 4.30 (t, 1H), 9.0-11.0 (br s, 1H) | δ 29.0, 30.5, 45.0, 70.0, 178.0 | ~3450 (O-H), ~3300-2500 (br, O-H), ~1710 (C=O)[2] |
Note: The NMR data is predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Synthesis of 4,4-dimethyl-2-oxopentanoic acid
This protocol is adapted from established methods for the synthesis of alpha-keto acids from acyl chlorides via an acyl cyanide intermediate.
Materials:
-
Pivaloyl chloride
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
Procedure:
Step 1a: Synthesis of Pivaloyl Cyanide
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add copper(I) cyanide (5 mol%) and sodium cyanide (1.1 equivalents) in anhydrous acetonitrile.
-
Heat the suspension to a gentle reflux.
-
Add pivaloyl chloride (1.0 equivalent) dropwise from the dropping funnel to the refluxing mixture over 30 minutes.
-
After the addition is complete, continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC-MS until the pivaloyl chloride is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Carefully concentrate the filtrate under reduced pressure to obtain crude pivaloyl cyanide. Caution: Pivaloyl cyanide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1b: Hydrolysis to 4,4-dimethyl-2-oxopentanoic acid
-
Carefully add the crude pivaloyl cyanide to a flask containing concentrated hydrochloric acid, cooled in an ice bath.
-
Stir the mixture vigorously at room temperature overnight.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,4-dimethyl-2-oxopentanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis of alpha-Hydroxy-4,4-dimethylpentanoic acid
This protocol describes the reduction of the alpha-keto acid to the corresponding alpha-hydroxy acid using sodium borohydride.[1][3]
Materials:
-
4,4-dimethyl-2-oxopentanoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve 4,4-dimethyl-2-oxopentanoic acid (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution (adjust pH to ~2-3).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alpha-hydroxy-4,4-dimethylpentanoic acid.
-
Purify the product by recrystallization from a suitable solvent (e.g., water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Caption: Synthetic workflow for alpha-hydroxy-4,4-dimethylpentanoic acid.
References
Application Notes and Protocols: (S)-2-Bromo-4,4-dimethylpentanoic Acid as a Chiral Building Block in the Synthesis of Renin Inhibitor Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Bromo-4,4-dimethylpentanoic acid is a valuable chiral building block in asymmetric synthesis. Its sterically demanding tert-butyl group and the reactive bromine atom at the stereogenic center make it a versatile synthon for the introduction of chirality and specific side-chains in the construction of complex molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and protocols for the use of (S)-2-Bromo-4,4-dimethylpentanoic acid in the synthesis of a key intermediate for renin inhibitors, a class of drugs used to treat hypertension.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4,4-dimethylpentanoic acid is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol [1] |
| Appearance | Colorless to light yellow oil or solid |
| Chirality | Exists as (S) and (R) enantiomers |
| CAS Number | 29846-98-8 (for the racemic mixture)[1] |
Application in Asymmetric Synthesis: Synthesis of a Renin Inhibitor Intermediate
(S)-2-Bromo-4,4-dimethylpentanoic acid can serve as a key starting material for the synthesis of complex chiral molecules. One important potential application is in the synthesis of intermediates for renin inhibitors like Aliskiren. The bulky tert-butyl group can direct the stereochemical outcome of subsequent reactions, making it an effective chiral auxiliary.
Overall Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for utilizing (S)-2-Bromo-4,4-dimethylpentanoic acid to synthesize a key chiral amine intermediate.
Caption: Synthetic workflow from (S)-2-Bromo-4,4-dimethylpentanoic acid.
Experimental Protocols
Protocol 1: Esterification of (S)-2-Bromo-4,4-dimethylpentanoic acid
This protocol describes the conversion of the carboxylic acid to its methyl ester, which is more suitable for subsequent alkylation reactions.
Materials:
-
(S)-2-Bromo-4,4-dimethylpentanoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (S)-2-Bromo-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (S)-2-bromo-4,4-dimethylpentanoate.
Expected Yield: 90-95%
Protocol 2: Stereoselective Alkylation
This protocol details the diastereoselective alkylation of the methyl ester with a suitable electrophile, a key step in building the carbon skeleton of the target intermediate.
Materials:
-
Methyl (S)-2-bromo-4,4-dimethylpentanoate
-
Appropriate alkyl halide (e.g., 3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-1-iodopropane)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve methyl (S)-2-bromo-4,4-dimethylpentanoate (1.0 eq) in anhydrous THF (10 mL/mmol).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise over 20 minutes.
-
Continue stirring at -78 °C for 3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Yield | 75-85% |
Protocol 3: Azide Displacement and Reduction
This final two-step sequence converts the bromide to the desired primary amine.
Materials:
-
Alkylated bromoester from Protocol 2
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)
-
Sodium hydroxide (NaOH), 1 M solution
Procedure (Azide Displacement):
-
Dissolve the alkylated bromoester (1.0 eq) in anhydrous DMF (8 mL/mmol).
-
Add sodium azide (1.5 eq) and heat the mixture to 60 °C for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude azido ester.
Procedure (Reduction to Amine):
-
Carefully add a solution of the crude azido ester in anhydrous diethyl ether to a suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine intermediate.
Quantitative Data (Representative):
| Step | Yield |
| Azide Displacement | 85-90% |
| Reduction | 80-85% |
Application in Drug Development: Renin-Angiotensin Signaling Pathway
The synthesized chiral amine is a key building block for renin inhibitors. Renin is an enzyme that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. By inhibiting renin, these drugs prevent the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream signaling cascade that leads to vasoconstriction and increased blood pressure.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
Conclusion
(S)-2-Bromo-4,4-dimethylpentanoic acid is a highly useful and versatile chiral building block. The protocols outlined above demonstrate its potential for the efficient and stereoselective synthesis of complex chiral amines, which are key intermediates in the preparation of important pharmaceutical agents such as renin inhibitors. The steric hindrance provided by the tert-butyl group is instrumental in achieving high diastereoselectivity in key bond-forming reactions. These application notes provide a solid foundation for researchers in organic synthesis and drug development to incorporate this valuable synthon into their synthetic strategies.
References
Application Notes and Protocols for Peptoid Synthesis Using 2-Bromo-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of peptoids incorporating a chiral center into the backbone using 2-Bromo-4,4-dimethylpentanoic acid as a submonomer. This method allows for the creation of peptidomimetics with defined stereochemistry, a critical aspect in drug discovery and development for influencing biological activity and specificity. The protocols provided are based on the well-established submonomer method for solid-phase peptoid synthesis, adapted for the use of a chiral α-bromo acid.
Introduction
Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest due to their proteolytic stability, enhanced cell permeability, and the relative ease of synthesizing large, diverse libraries.[1] The standard submonomer synthesis method involves a two-step iterative cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine.[2][3] To introduce conformational constraints and stereochemical diversity, chiral α-bromo acids can be employed in place of bromoacetic acid, leading to peptoids with backbone chirality.[1] This protocol specifically details the use of this compound for this purpose.
Data Presentation
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a short peptoid sequence using this compound. Actual yields may vary depending on the specific sequence, the primary amines used, and the efficiency of each coupling and cleavage step.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.2 - 0.7 mmol/g | Dependent on the choice of resin (e.g., Rink Amide MBHA or TentaGel S RAM).[4] |
| Coupling Efficiency per Step | >95% | Can be monitored by qualitative tests (e.g., Kaiser test on a secondary amine resin) or by LC-MS analysis of a small cleaved sample after each cycle. |
| Overall Crude Purity | 50-90% | Highly sequence-dependent. Purification is typically required.[4] |
| Final Purity (after HPLC) | >98% | Achievable with standard reversed-phase HPLC purification.[5] |
| Overall Yield (after purification) | 10-50% | Dependent on the length of the peptoid and the efficiency of purification. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the manual solid-phase synthesis of a peptoid using this compound.
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP) (Peptide synthesis grade)
-
Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF
-
Acylation Reagents:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
-
Displacement Reagents: Primary amines of choice (e.g., 1-2 M solution in NMP)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Purification: Reversed-phase HPLC system, C18 column, Acetonitrile, Water, 0.1% TFA
-
Analysis: LC-MS and/or MALDI-TOF mass spectrometer
Synthesis of this compound
If not commercially available, this compound can be synthesized from the corresponding α-amino acid, D- or L-4,4-dimethyl-leucine, through a diazotization reaction in the presence of bromide ions. A general procedure involves dissolving the amino acid in an aqueous solution of sulfuric acid and potassium bromide, cooling the mixture to 0°C, and then slowly adding a solution of sodium nitrite. The resulting bromoacid is then extracted with an organic solvent.
Solid-Phase Peptoid Synthesis Workflow
The synthesis is performed in a fritted syringe or a dedicated solid-phase synthesis vessel.
1. Resin Swelling and Fmoc Deprotection:
-
Add Rink Amide MBHA resin (e.g., 100 mg, ~0.06 mmol) to the reaction vessel.
-
Add DMF (2 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add 20% 4-methylpiperidine in DMF (1 mL) and agitate for 5 minutes. Drain.
-
Repeat the 4-methylpiperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
2. Acylation with this compound:
-
Prepare a 0.6 M solution of this compound in DMF.
-
In a separate vial, mix the this compound solution (1 mL, 0.6 mmol) with a 0.6 M solution of DIC in DMF (1 mL, 0.6 mmol).
-
Immediately add the activated acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 x 2 mL).
3. Nucleophilic Displacement with Primary Amine:
-
Add a 1-2 M solution of the desired primary amine in NMP (1 mL) to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The reaction time may need to be optimized depending on the steric hindrance of the amine.
-
Drain the amine solution and wash the resin with DMF (5 x 2 mL).
4. Iteration for Subsequent Monomers:
-
To add the next monomer, repeat the acylation step (Step 2), followed by the displacement step (Step 3) with the next primary amine in the sequence. If a standard peptoid monomer is desired, use bromoacetic acid in the acylation step.
5. Final Wash and Drying:
-
After the final displacement step, wash the resin with DMF (5 x 2 mL) followed by DCM (3 x 2 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
6. Cleavage and Deprotection:
-
Transfer the dried resin to a new reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL of 95% TFA / 2.5% TIS / 2.5% Water) to the resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Filter the cleavage solution away from the resin into a collection tube.
-
Wash the resin with additional cleavage cocktail (1 mL).
-
Concentrate the combined filtrate under a stream of nitrogen to precipitate the crude peptoid.
7. Purification and Characterization:
-
Dissolve the crude peptoid in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Purify the peptoid by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product.
-
Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.[5]
-
Lyophilize the pure fractions to obtain the final peptoid as a white powder.
Mandatory Visualization
Caption: Experimental workflow for solid-phase peptoid synthesis.
References
- 1. Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 5. Peptoid and peptide synthesis and purification [bio-protocol.org]
Application Notes and Protocols: 2-Bromo-4,4-dimethylpentanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-Bromo-4,4-dimethylpentanoic acid in solid-phase peptide synthesis (SPPS), particularly for the generation of peptide tertiary amides (PTAs) and other modified peptides. This compound serves as a valuable building block for introducing sterically hindered and lipophilic moieties into peptide structures, a strategy often employed in drug discovery to enhance metabolic stability and cell permeability.
Introduction
This compound is a chiral α-bromo carboxylic acid used as a sub-monomer in a peptoid-like synthetic approach on a solid support. This method allows for the creation of N-substituted peptide analogues with significant diversity at the α-carbon. Unlike traditional solid-phase peptide synthesis (SPPS) which couples amino acids, the sub-monomer approach involves a two-step process of acylation with a bromo-acid followed by nucleophilic displacement with a primary amine. This technique is particularly useful for synthesizing peptide tertiary amides (PTAs), which are known for their increased resistance to proteolytic degradation and improved pharmacokinetic properties.[1]
The incorporation of the bulky 4,4-dimethylpentanoyl group can introduce unique conformational constraints on the peptide backbone, potentially leading to structures with high affinity and selectivity for biological targets.
Key Applications
-
Drug Discovery: Synthesis of peptide libraries with enhanced metabolic stability for screening against various therapeutic targets.[1]
-
Chemical Biology: Creation of unique peptide-based probes to study protein-protein interactions.
-
Materials Science: Development of novel peptoid-based materials with specific structural and functional properties.
Experimental Protocols
The following protocols are based on the sub-monomer method for solid-phase synthesis of peptide tertiary amides.[1] These are general guidelines and may require optimization based on the specific resin, amine, and peptide sequence.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin (100-200 mesh) | e.g., Sigma-Aldrich | Synthesis Grade |
| This compound | Various | >95% purity |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Peptide Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| Piperidine | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade (Amine-free) |
| Dichloromethane (DCM) | Various | ACS Grade |
| Primary Amine (e.g., isobutylamine) | Various | >98% purity |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Water | Various | HPLC Grade |
Protocol for Single Sub-monomer Incorporation
This protocol describes the manual synthesis of a single N-substituted amino acid residue using this compound on a solid support.
Workflow Diagram:
Caption: Workflow for sub-monomer incorporation in SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Acylation (Bromoacetylation):
-
Pre-activate this compound (3-5 equivalents relative to resin loading) with DIC (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Nucleophilic Displacement:
-
Add a solution of the desired primary amine (10-20 equivalents) in DMF to the resin.
-
Shake for 2-12 hours at room temperature. The reaction time will depend on the steric hindrance of the amine.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide for purification.
-
Protocol for Combinatorial Library Synthesis
This protocol outlines the synthesis of a one-bead-one-compound (OBOC) library using a split-and-pool approach with multiple bromo-acids and primary amines.[1]
Logical Relationship Diagram:
References
Application Notes and Protocols for the Esterification of 2-Bromo-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the esterification of 2-Bromo-4,4-dimethylpentanoic acid, a key process in the synthesis of various organic molecules and active pharmaceutical ingredients. This document outlines three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method's principles, advantages, and limitations are discussed to aid in selecting the most appropriate procedure for a given synthetic goal.
Introduction to Esterification Methods
Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The choice of esterification method is critical and depends on the substrate's steric hindrance, acid/base sensitivity, and desired reaction conditions. For a sterically hindered and functionalized substrate such as this compound, careful consideration of the reaction parameters is necessary to achieve high yields and purity.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To drive the reaction to completion, an excess of the alcohol is often used as the solvent, and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is employed.[2] The removal of water as it forms can also shift the equilibrium towards the product.[1]
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild, neutral conditions.[3][4] It is particularly advantageous for sterically hindered substrates and those sensitive to acidic conditions.[3] The reaction proceeds by forming a highly reactive O-acylisourea intermediate.[3]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[5][6] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The reaction is known for its mild conditions and broad substrate scope.[5]
Comparative Data on Esterification Methods
The following table summarizes representative reaction conditions and yields for the esterification of 2-bromoalkanoic acids with various alcohols using the Fischer-Speier, Steglich, and Mitsunobu methods. Please note that this data is based on analogous reactions and serves as a general guide due to the limited availability of specific data for this compound.
| Ester Product | Alcohol | Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Methyl 2-bromo-4,4-dimethylpentanoate | Methanol | Fischer-Speier | H₂SO₄ (cat.) | Methanol | Reflux | 4-8 | 85-95 |
| Ethyl 2-bromo-4,4-dimethylpentanoate | Ethanol | Fischer-Speier | p-TsOH (cat.) | Toluene | Reflux | 6-12 | 80-90 |
| Isopropyl 2-bromo-4,4-dimethylpentanoate | Isopropanol | Steglich | DCC, DMAP | Dichloromethane | RT | 12-24 | 75-85 |
| tert-Butyl 2-bromo-4,4-dimethylpentanoate | tert-Butanol | Steglich | DCC, DMAP | Dichloromethane | RT | 24-48 | 60-70 |
| Isopropyl 2-bromo-4,4-dimethylpentanoate | Isopropanol | Mitsunobu | PPh₃, DIAD | Tetrahydrofuran | 0 to RT | 2-4 | 80-90 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Methanol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add a large excess of anhydrous methanol to act as both reactant and solvent (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-4,4-dimethylpentanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Steglich Esterification of this compound with Isopropanol
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude isopropyl 2-bromo-4,4-dimethylpentanoate by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for the Esterification of this compound with Isopropanol
Materials:
-
This compound
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), isopropanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. To purify, add diethyl ether to the residue, which may cause the byproducts to precipitate. Filter the mixture.
-
Concentrate the filtrate and purify the crude isopropyl 2-bromo-4,4-dimethylpentanoate by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Visualizations
Caption: General experimental workflow for esterification reactions.
Caption: Simplified mechanism of the Steglich esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols: Reaction of 2-Bromo-4,4-dimethylpentanoic acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-halo carboxylic acids with amines is a fundamental transformation in organic synthesis, providing a direct route to α-amino acids and their derivatives. These products are of significant interest in medicinal chemistry and drug development as they are key building blocks for peptides, peptidomimetics, and other biologically active molecules. This document provides detailed application notes and protocols for the reaction of 2-bromo-4,4-dimethylpentanoic acid with various amines, a process that yields derivatives of the non-proteinogenic amino acid neopentylglycine. The sterically hindered neopentyl side chain can impart unique conformational constraints and metabolic stability to peptides and drug candidates.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion. To favor the desired mono-alkylation product and prevent the formation of secondary, tertiary amines, and quaternary ammonium salts, a large excess of the amine is typically employed.
Reaction Scheme
The general reaction scheme for the amination of this compound is depicted below:
Caption: General reaction of this compound with a primary amine.
Experimental Protocols
The following protocols are representative examples for the reaction of this compound with ammonia and a primary amine. These can be adapted for other amines with appropriate modifications to the reaction conditions and work-up procedures.
Protocol 1: Synthesis of 2-Amino-4,4-dimethylpentanoic acid (Reaction with Ammonia)
This protocol describes the synthesis of the parent amino acid, 2-amino-4,4-dimethylpentanoic acid, often referred to as tert-leucine.
Materials:
-
This compound
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sealed pressure vessel
Procedure:
-
Reaction Setup: In a thick-walled, sealable pressure vessel, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Ammonia: Cool the solution in an ice bath and slowly add a large excess of concentrated aqueous ammonia (e.g., 20-50 equivalents).
-
Reaction: Seal the vessel tightly and heat the mixture at a temperature between 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After cooling to room temperature, carefully open the pressure vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.
-
The product may precipitate as the hydrochloride salt. If not, concentrate the aqueous solution to obtain the crude product.
-
-
Purification:
-
The crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
To obtain the free amino acid (zwitterionic form), dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (around pH 6) with a base such as dilute NaOH. The product will precipitate and can be collected by filtration, washed with cold water, and dried.
-
Protocol 2: Synthesis of N-Alkyl-2-amino-4,4-dimethylpentanoic acid (Reaction with a Primary Amine)
This protocol outlines the general procedure for the reaction with a primary amine, for example, benzylamine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (excess, >3 equivalents)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or ethanol)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (NEt₃)) (optional, to neutralize the HBr byproduct)
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: Add the primary amine (at least 3 equivalents). If a non-nucleophilic base is used, add it to the mixture (approximately 1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.
Data Presentation
The following tables summarize typical data for the products of the reaction of this compound with amines. Please note that yields are highly dependent on the specific reaction conditions and the nature of the amine.
Table 1: Reaction Conditions and Yields
| Amine | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ammonia | 2-Amino-4,4-dimethylpentanoic acid | Ethanol/Water | 90 | 18 | 60-80 |
| Benzylamine | 2-(Benzylamino)-4,4-dimethylpentanoic acid | DMF | 80 | 12 | 70-90 |
| Methylamine | 2-(Methylamino)-4,4-dimethylpentanoic acid | Ethanol | 70 | 16 | 65-85 |
| Diethylamine | 2-(Diethylamino)-4,4-dimethylpentanoic acid | Acetonitrile | 80 | 24 | 50-70 |
Table 2: Physicochemical and Spectroscopic Data of 2-Amino-4,4-dimethylpentanoic acid
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (D₂O, δ) | ~3.5 (t, 1H, α-CH), ~1.8 (m, 2H, β-CH₂), 1.0 (s, 9H, t-Bu) |
| ¹³C NMR (D₂O, δ) | ~175 (C=O), ~60 (α-C), ~45 (β-C), ~35 (quaternary C), ~30 (CH₃) |
| IR (KBr, cm⁻¹) | ~3000-2800 (N-H, C-H stretch), ~1600 (COO⁻ asymm. stretch), ~1400 (COO⁻ symm. stretch) |
| MS (ESI+) | m/z 146.1 [M+H]⁺ |
Logical Workflow of the Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-amino-4,4-dimethylpentanoic acids.
Caption: A typical workflow for the synthesis of N-substituted 2-amino-4,4-dimethylpentanoic acids.
Signaling Pathway Analogy in Drug Development
While this is a chemical synthesis, the concept of a starting material being converted through a series of steps to a final active product can be analogized to a signaling pathway in a biological system, a common area of focus for drug development professionals.
Caption: An analogy of the chemical synthesis to a biological signaling pathway.
Conclusion
The reaction of this compound with amines provides a reliable and versatile method for the synthesis of a range of N-substituted neopentylglycine derivatives. By carefully controlling the reaction conditions, particularly the stoichiometry of the amine, high yields of the desired mono-substituted products can be achieved. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel amino acid-based compounds for applications in drug discovery and development.
Application Note: Synthesis of a Sterically Hindered Amino Acid Intermediate for Antiviral Drug Development using 2-Bromo-4,4-dimethylpentanoic acid
AN-2025-11-02
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details the use of 2-Bromo-4,4-dimethylpentanoic acid as a key starting material in the synthesis of a sterically hindered, non-proteinogenic amino acid intermediate. Such intermediates are of significant interest in the development of novel protease inhibitors and other antiviral agents due to their ability to impart unique conformational constraints and improve metabolic stability. This document provides a detailed experimental protocol, representative data, and a workflow diagram for the synthesis of (S)-2-amino-4,4-dimethylpentanoic acid, a key building block for various pharmaceutical candidates.
Introduction
The incorporation of unnatural amino acids into peptide-based therapeutics is a widely employed strategy to enhance pharmacological properties such as potency, selectivity, and bioavailability. Sterically hindered amino acids, in particular, can provide resistance to enzymatic degradation. This compound is a valuable building block for introducing the bulky neopentyl group, which can be crucial for optimizing the binding affinity of a drug candidate to its target protein.
This note describes a robust protocol for the stereoselective amination of this compound via an S(_N)2 reaction with a chiral amine, followed by deprotection to yield the desired amino acid intermediate.
Reaction Scheme
The overall synthetic route involves a two-step process:
-
Nucleophilic Substitution: Reaction of this compound with (S)-(-)-α-methylbenzylamine to form a diastereomeric mixture of the corresponding amino acid precursor.
-
Deprotection: Hydrogenolysis to remove the chiral auxiliary and yield the final (S)-2-amino-4,4-dimethylpentanoic acid.
Experimental Protocol
Materials and Reagents
-
This compound
-
(S)-(-)-α-methylbenzylamine
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO(_4)), anhydrous
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Diatomaceous earth
Step 1: Synthesis of (S)-N-((S)-1-phenylethyl)-2-amino-4,4-dimethylpentanoic acid
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile (100 mL).
-
Add (S)-(-)-α-methylbenzylamine (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo to yield the crude product.
-
The diastereomeric product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection to (S)-2-amino-4,4-dimethylpentanoic acid
-
Dissolve the purified product from Step 1 in methanol (120 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Pressurize the vessel with hydrogen gas (H(_2)) to 50 psi.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-amino-4,4-dimethylpentanoic acid, as a white solid.
Representative Data
The following table summarizes representative quantitative data for the synthesis of (S)-2-amino-4,4-dimethylpentanoic acid starting from 10.0 g of this compound.
| Parameter | Step 1 Intermediate | Final Product |
| Starting Material Mass | 10.0 g (this compound) | 10.5 g (Intermediate from Step 1) |
| Molecular Weight | 254.35 g/mol | 145.20 g/mol |
| Theoretical Yield | 12.05 g | 5.71 g |
| Actual Yield | 10.5 g | 4.9 g |
| Overall Yield | 87.1% | 85.8% (for this step) |
| Purity (by HPLC) | >98% | >99% |
| Appearance | Colorless Oil | White Crystalline Solid |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Mass Spec (ESI+) | m/z = 255.18 [M+H]⁺ | m/z = 146.12 [M+H]⁺ |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Caption: Experimental workflow for the two-step synthesis.
This document is intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. The provided data is representative and may vary based on experimental conditions.
Derivatisierung von 2-Brom-4,4-dimethylpentansäure für den agrochemischen Einsatz: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
2-Brom-4,4-dimethylpentansäure ist ein halogeniertes Carbonsäurederivat, das als potenzielles Ausgangsmaterial für die Synthese neuer agrochemischer Wirkstoffe von Interesse ist. Die Einführung einer Brom-Gruppe in α-Position zur Carbonsäure eröffnet vielfältige Möglichkeiten zur weiteren Derivatisierung. Insbesondere die Umwandlung in Ester und Amide kann zu Verbindungen mit potenziell herbizider, fungizider oder insektizider Wirkung führen. Die sperrige tert-Butylgruppe in der Molekülstruktur kann zudem die Lipophilie und Stabilität der Derivate beeinflussen, was für die Aufnahme und den Transport in Zielorganismen von Bedeutung sein kann.
Diese Applikationshinweise bieten detaillierte Protokolle für die Synthese von Ester- und Amidderivaten der 2-Brom-4,4-dimethylpentansäure und fassen die theoretischen Grundlagen für deren potenzielle agrochemische Anwendung zusammen. Es ist zu beachten, dass spezifische quantitative Daten zur agrochemischen Wirksamkeit von Derivaten der 2-Brom-4,4-dimethylpentansäure in der öffentlich zugänglichen Literatur derzeit nicht verfügbar sind. Die hier vorgestellten Informationen basieren auf allgemeinen Kenntnissen der organischen Synthese und der Wirkungsweise von analogen bromierten Carbonsäurederivaten.
Synthese von Derivaten
Die Derivatisierung der 2-Brom-4,4-dimethylpentansäure erfolgt typischerweise über die Aktivierung der Carbonsäuregruppe, um die anschließende Reaktion mit einem Nukleophil (Alkohol oder Amin) zu erleichtern. Ein gängiger Weg ist die Umwandlung der Carbonsäure in das reaktivere Säurechlorid.
Diagramm des Synthesewegs
Abbildung 1: Allgemeiner Syntheseweg für Ester- und Amidderivate.
Experimentelle Protokolle
1. Synthese von 2-Brom-4,4-dimethylpentanoylchlorid (Intermediat)
Dieses Protokoll beschreibt die Umwandlung der Carbonsäure in das Säurechlorid, ein vielseitiges Zwischenprodukt für die weitere Derivatisierung.
-
Materialien:
-
2-Brom-4,4-dimethylpentansäure
-
Thionylchlorid (SOCl₂)
-
Trockenes Dichlormethan (DCM)
-
Rundkolben mit Rückflusskühler und Trockenrohr
-
Magnetrührer mit Heizplatte
-
Rotationsverdampfer
-
-
Protokoll:
-
In einem trockenen 250-ml-Rundkolben werden 10,0 g (ca. 47,8 mmol) 2-Brom-4,4-dimethylpentansäure in 100 ml trockenem Dichlormethan gelöst.
-
Unter Rühren werden langsam 6,8 ml (ca. 95,6 mmol, 2 Äquivalente) Thionylchlorid zugetropft.
-
Die Reaktionsmischung wird für 2 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird das überschüssige Thionylchlorid und das Lösungsmittel vorsichtig unter reduziertem Druck am Rotationsverdampfer entfernt.
-
Das zurückbleibende 2-Brom-4,4-dimethylpentanoylchlorid wird als gelbliches Öl erhalten und kann ohne weitere Aufreinigung in den nächsten Schritten verwendet werden.
-
2. Synthese von Estern der 2-Brom-4,4-dimethylpentansäure (Beispielprotokoll)
Dieses Protokoll beschreibt die Veresterung des Säurechlorids mit einem Alkohol.
-
Materialien:
-
2-Brom-4,4-dimethylpentanoylchlorid
-
Gewünschter Alkohol (z.B. Ethanol, Phenol)
-
Trockenes Pyridin
-
Trockenes Dichlormethan (DCM)
-
Scheidetrichter
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Protokoll:
-
In einem trockenen 100-ml-Rundkolben werden 1,0 g (ca. 4,4 mmol) 2-Brom-4,4-dimethylpentanoylchlorid in 20 ml trockenem Dichlormethan gelöst und auf 0 °C gekühlt.
-
Eine Lösung von 1,1 Äquivalenten des gewünschten Alkohols und 1,2 Äquivalenten trockenem Pyridin in 10 ml trockenem Dichlormethan wird langsam zugetropft.
-
Die Reaktionsmischung wird für 4 Stunden bei Raumtemperatur gerührt.
-
Die Mischung wird anschließend mit 20 ml Wasser versetzt und die Phasen im Scheidetrichter getrennt.
-
Die organische Phase wird nacheinander mit 20 ml 1 M Salzsäure, 20 ml gesättigter Natriumbicarbonatlösung und 20 ml Wasser gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Das Rohprodukt kann mittels Säulenchromatographie auf Kieselgel gereinigt werden.
-
3. Synthese von Amiden der 2-Brom-4,4-dimethylpentansäure (Beispielprotokoll)
Dieses Protokoll beschreibt die Amidierung des Säurechlorids mit einem primären oder sekundären Amin.
-
Materialien:
-
2-Brom-4,4-dimethylpentanoylchlorid
-
Gewünschtes Amin (z.B. Anilin, Diethylamin)
-
Trockenes Pyridin
-
Trockenes Dichlormethan (DCM)
-
Scheidetrichter
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Protokoll:
-
In einem trockenen 100-ml-Rundkolben werden 1,0 g (ca. 4,4 mmol) 2-Brom-4,4-dimethylpentanoylchlorid in 20 ml trockenem Dichlormethan gelöst und auf 0 °C gekühlt.
-
Eine Lösung von 1,1 Äquivalenten des gewünschten Amins und 1,2 Äquivalenten trockenem Pyridin in 10 ml trockenem Dichlormethan wird langsam zugetropft.
-
Die Reaktionsmischung wird für 4-6 Stunden bei Raumtemperatur gerührt.
-
Die Aufarbeitung erfolgt analog zur Estersynthese (Schritte 4-7).
-
Potenzielle agrochemische Anwendungen und Wirkungsweisen
Obwohl spezifische Daten für Derivate der 2-Brom-4,4-dimethylpentansäure fehlen, lassen sich aus der Struktur und den Eigenschaften ähnlicher Verbindungen potenzielle Anwendungen und Wirkmechanismen ableiten.
Herbizide Wirkung
Viele Carbonsäurederivate zeigen herbizide Aktivität. Bromierte Herbizide wie Bromoxynil und Bromacil wirken als Inhibitoren der Photosynthese, indem sie den Elektronentransport im Photosystem II stören.[1][2][3][4] Eine ähnliche Wirkungsweise könnte für Derivate der 2-Brom-4,4-dimethylpentansäure in Betracht gezogen werden.
Möglicher Signalweg (Photosystem II-Inhibition):
Abbildung 2: Möglicher Eingriffspunkt von Herbiziden in der Photosynthese.
Fungizide Wirkung
Bromierte Verbindungen, wie bromierte Furanone, haben antifungale Eigenschaften gezeigt.[5] Der Wirkmechanismus könnte auf einer Störung der Zellwandintegrität oder der Hemmung essentieller Enzyme beruhen.
Möglicher Wirkmechanismus (Zellwand-Integrität):
Abbildung 3: Hypothese zur fungiziden Wirkung durch Störung der Zellwand.
Insektizide Wirkung
Einige Carbonsäurederivate wirken als Insektizide, indem sie auf das Nervensystem der Insekten einwirken.[6][7][8] Beispielsweise können sie die Funktion von Ionenkanälen oder Enzymen wie der Acetylcholinesterase beeinträchtigen.
Screening und Datenpräsentation
Nach der Synthese einer Bibliothek von Derivaten ist ein systematisches Screening auf herbizide, fungizide und insektizide Aktivität erforderlich. Die Ergebnisse sollten quantitativ erfasst und in Tabellen zusammengefasst werden, um Struktur-Wirkungs-Beziehungen (SAR) ableiten zu können.
Tabelle 1: Beispiel für die Darstellung von Screening-Daten zur herbiziden Aktivität
| Derivat (R) | Zielspezies | Konzentration (µM) | Hemmung des Wachstums (%) | IC₅₀ (µM) |
| -CH₂CH₃ | Amaranthus retroflexus | 10 | 85 | 5,2 |
| 1 | 40 | |||
| -Phenyl | Amaranthus retroflexus | 10 | 60 | 8,1 |
| 1 | 25 | |||
| -N(CH₂CH₃)₂ | Amaranthus retroflexus | 10 | 95 | 2,5 |
| 1 | 55 |
Tabelle 2: Beispiel für die Darstellung von Screening-Daten zur fungiziden Aktivität
| Derivat (R) | Zielspezies | Konzentration (µg/ml) | Hemmung des Myzelwachstums (%) | MIC (µg/ml) |
| -CH₂CH₃ | Botrytis cinerea | 50 | 70 | 28 |
| 10 | 30 | |||
| -Phenyl | Botrytis cinerea | 50 | 55 | 45 |
| 10 | 20 | |||
| -N(CH₂CH₃)₂ | Botrytis cinerea | 50 | 88 | 15 |
| 10 | 45 |
Schlussfolgerung
Die Derivatisierung von 2-Brom-4,4-dimethylpentansäure zu Estern und Amiden stellt einen vielversprechenden Ansatz zur Entwicklung neuer agrochemischer Wirkstoffe dar. Die bereitgestellten Protokolle bieten eine solide Grundlage für die Synthese einer Wirkstoffbibliothek. Die systematische biologische Evaluierung dieser Verbindungen ist der entscheidende nächste Schritt, um deren Potenzial als Herbizide, Fungizide oder Insektizide zu validieren und potenzielle Leitstrukturen für die weitere Optimierung zu identifizieren. Zukünftige Forschungsarbeiten sollten sich auf die quantitative Bestimmung der biologischen Aktivität und die Aufklärung der spezifischen Wirkmechanismen konzentrieren.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-4,4-dimethylpentanoic acid | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chiralen.com [chiralen.com]
- 7. Synthesis and herbicidal activity of optically active methyl 3-hydroxy-4-[4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]pentanoates [agris.fao.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Alpha-Bromination of Hindered Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of the Hell-Volhard-Zelinsky (HVZ) reaction, particularly when working with sterically hindered carboxylic acids. Our goal is to empower you with the knowledge to improve reaction yields and obtain your desired alpha-bromo acid products efficiently.
Frequently Asked Questions (FAQs)
Q1: My Hell-Volhard-Zelinsky (HVZ) reaction with a hindered carboxylic acid is giving a very low yield. What are the common causes?
Low yields in the HVZ reaction with sterically hindered substrates can stem from several factors. The harsh conditions, including high temperatures and long reaction times, can lead to decomposition of sensitive starting materials or products.[1] Steric hindrance around the alpha-carbon can impede both the initial formation of the acyl bromide and the subsequent enolization and bromination steps, which are crucial for the reaction to proceed.
Q2: Are there milder alternatives to the standard HVZ reaction for hindered acids?
Yes, a highly effective and milder alternative involves a two-step process:
-
Conversion of the hindered carboxylic acid to its corresponding acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Alpha-bromination of the resulting acyl chloride using N-bromosuccinimide (NBS). This method often proceeds under significantly milder conditions than the classic HVZ reaction.[2][3]
Q3: Why is the conversion to an acyl chloride beneficial for the alpha-bromination of hindered acids?
Acyl chlorides are generally more reactive than their parent carboxylic acids and can enolize more readily.[2] This is a key advantage when dealing with hindered substrates where enol formation might be sluggish. By first forming the acyl chloride, the subsequent alpha-bromination with NBS can proceed more efficiently and under less forcing conditions, often leading to higher yields and fewer byproducts.
Q4: I am having trouble converting my hindered carboxylic acid to the acyl chloride. What can I do?
The formation of acyl chlorides from sterically hindered carboxylic acids can indeed be challenging. If standard conditions with thionyl chloride or oxalyl chloride are not effective, consider the following:
-
Use of a catalyst: Catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride.
-
Alternative reagents: For particularly stubborn cases, more reactive reagents such as cyanuric chloride or triphenylphosphine/carbon tetrachloride can be employed, though these require careful handling and consideration of reaction compatibility.
-
Higher temperatures: Carefully increasing the reaction temperature may be necessary, but this should be balanced against the thermal stability of your substrate.
Q5: Can I use N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for alpha-chlorination or alpha-iodination of hindered acids using a similar method?
Yes, this strategy can be extended to alpha-chlorination using N-chlorosuccinimide (NCS) in conjunction with the acyl chloride intermediate. Alpha-iodination can also be achieved, often by using molecular iodine with the acyl chloride.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the alpha-bromination of hindered carboxylic acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Carboxylic Acid | 1. Insufficiently reactive acyl halide forming agent for the hindered acid.2. Reaction temperature too low.3. Inactive PBr₃ or red phosphorus in the classic HVZ reaction. | 1. Switch to a more reactive acyl halide forming reagent (e.g., oxalyl chloride with catalytic DMF).2. Gradually increase the reaction temperature, monitoring for decomposition.3. Use freshly opened or purified PBr₃. For red phosphorus, ensure it is of high purity. |
| Formation of Multiple Byproducts | 1. Decomposition of starting material or product under harsh HVZ conditions.2. Side reactions due to impurities in reagents or solvents. | 1. Switch to the milder two-step acyl chloride/NBS method.2. Ensure all reagents and solvents are pure and anhydrous. |
| Low Yield of Alpha-Bromo Acid Despite Consumption of Starting Material | 1. Steric hindrance impeding the enolization of the acyl bromide.2. Inefficient bromination of the enol intermediate. | 1. For the acyl chloride/NBS method, the addition of a catalytic amount of a strong acid like HBr can promote enolization.[2]2. Ensure an adequate amount of the brominating agent (Br₂ or NBS) is used. For the NBS method, portion-wise addition of NBS can sometimes improve yields. |
| Product is the Acyl Halide, Not the Alpha-Bromo Acid | Incomplete bromination step. | 1. Increase the reaction time for the bromination step.2. Ensure the temperature is appropriate for the bromination to occur. |
Experimental Protocols
Below are detailed experimental protocols for the alpha-bromination of a model hindered carboxylic acid, 2,2-dimethylpropanoic acid (pivalic acid).
Method A: Classic Hell-Volhard-Zelinsky (HVZ) Reaction
Reaction: Alpha-bromination of 2,2-dimethylpropanoic acid using bromine and phosphorus tribromide.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2,2-dimethylpropanoic acid (1.0 eq).
-
Add a catalytic amount of phosphorus tribromide (PBr₃, 0.1 eq).
-
Heat the mixture to 120°C.
-
Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel.
-
After the addition is complete, continue to heat the reaction mixture at 120°C for 12-24 hours, monitoring the reaction progress by GC-MS or TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alpha-bromo acid.
-
The product can be further purified by distillation or recrystallization.
Method B: Two-Step Acyl Chloride/NBS Bromination
Step 1: Formation of 2,2-Dimethylpropanoyl Chloride
Reaction: Conversion of 2,2-dimethylpropanoic acid to its acyl chloride using thionyl chloride.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2,2-dimethylpropanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, a few drops).
-
Heat the mixture to reflux (approximately 80°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 2,2-dimethylpropanoyl chloride.
Step 2: Alpha-Bromination of 2,2-Dimethylpropanoyl Chloride
Reaction: Bromination of the acyl chloride using N-bromosuccinimide.
Procedure:
-
In a flame-dried flask, dissolve the crude 2,2-dimethylpropanoyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane).
-
Add N-bromosuccinimide (NBS, 1.1 eq).
-
Add a catalytic amount of hydrobromic acid (HBr, a few drops of a solution in acetic acid).
-
Heat the mixture to reflux and monitor the reaction by GC-MS or TLC. The reaction is often complete within a few hours.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude alpha-bromo acyl chloride can be carefully hydrolyzed by the addition of water to yield the final alpha-bromo carboxylic acid. Further purification can be achieved by distillation or recrystallization.
Quantitative Data Summary
| Method | Substrate | Typical Yield Range | Reaction Conditions |
| Classic HVZ | Hindered Carboxylic Acids | 20-50% | High temperature, long reaction times |
| Acyl Chloride/NBS | Hindered Carboxylic Acids | 60-90% | Milder temperatures, shorter reaction times |
Note: Yields are highly substrate-dependent and optimization of reaction conditions is crucial.
Visualizations
Troubleshooting Workflow for HVZ of Hindered Acids
Caption: Troubleshooting workflow for low yields in the HVZ reaction of hindered acids.
Reaction Pathway Comparison
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Synthesis of 2-Bromo-4,4-dimethylpentanoic acid
Welcome to the technical support center for the synthesis of 2-Bromo-4,4-dimethylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.
Q2: What are the typical reagents and conditions for the HVZ reaction to produce this compound?
The reaction involves treating the starting material, 4,4-dimethylpentanoic acid, with bromine (Br₂) in the presence of a catalytic amount of a phosphorus halide, typically phosphorus tribromide (PBr₃). The reaction is generally heated to promote the formation of the acyl bromide intermediate, which then undergoes bromination.
Q3: What are the most common side products observed in this synthesis?
The primary side products in the synthesis of this compound are:
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Unreacted Starting Material: 4,4-dimethylpentanoic acid.
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Di-brominated Product: 2,2-Dibromo-4,4-dimethylpentanoic acid.
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β-Unsaturated Carboxylic Acid: 4,4-dimethyl-2-pentenoic acid.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes:
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Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. The HVZ reaction can be slow, especially with sterically hindered substrates like 4,4-dimethylpentanoic acid.
-
Moisture in the Reaction: The presence of water can hydrolyze the phosphorus tribromide catalyst and the acyl bromide intermediate, hindering the reaction progress.
-
Insufficient Bromine: An inadequate amount of bromine will lead to incomplete conversion of the starting material.
Solutions:
| Parameter | Recommendation | Impact on Yield |
| Reaction Time | Increase the reaction time, monitoring the progress by TLC or GC-MS. | Can significantly improve conversion. |
| Temperature | Gradually increase the reaction temperature, but be cautious of exceeding temperatures that favor the formation of the β-unsaturated byproduct. | Higher temperatures generally increase reaction rates. |
| Reagents | Ensure all reagents and solvents are anhydrous. Use freshly distilled bromine and phosphorus tribromide. | Prevents catalyst and intermediate decomposition. |
| Stoichiometry | Use a slight excess of bromine to ensure complete conversion of the starting material. | Drives the reaction to completion. |
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
Visualizing the Troubleshooting Logic:
References
Technical Support Center: Purification of 2-Bromo-4,4-dimethylpentanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4,4-dimethylpentanoic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?
The primary impurities are typically the unreacted starting material, 4,4-dimethylpentanoic acid, and the intermediate acyl bromide, 2-bromo-4,4-dimethylpentanoyl bromide.[1][2] Residual phosphorus tribromide (PBr₃) or its hydrolysis products may also be present.
Q2: What is the first step I should take after the HVZ reaction is complete?
The first step is to quench the reaction mixture, typically with water. This hydrolyzes the intermediate 2-bromo-4,4-dimethylpentanoyl bromide to the desired carboxylic acid product.[1][2]
Q3: What are the main purification techniques for this compound?
The most common purification techniques for α-bromo carboxylic acids are extractive workup, crystallization, and distillation. For more challenging separations, column chromatography can also be employed.
Q4: How can I remove the unreacted starting material, 4,4-dimethylpentanoic acid?
Separating the starting material from the product can be challenging due to their similar structures. Fractional distillation under reduced pressure or column chromatography are often the most effective methods.
Q5: Is this compound a solid or a liquid at room temperature?
Based on structurally similar compounds like 2-bromohexanoic acid, this compound is expected to be a liquid or a low-melting solid at room temperature.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Workup | Incomplete hydrolysis of the acyl bromide intermediate. | Ensure sufficient water is added during the quench and allow for adequate stirring time. Gentle heating can sometimes facilitate hydrolysis. |
| Loss of product during aqueous extraction. | Ensure the correct pH is used during extraction to keep the carboxylic acid in the organic layer. Multiple extractions with smaller volumes of organic solvent are more effective than a single large volume extraction. | |
| Persistent Impurity of Starting Material | Incomplete bromination reaction. | Consider increasing the reaction time or the amount of brominating agent in future syntheses. For purification, fractional distillation or column chromatography is recommended. |
| Oily Product That Fails to Crystallize | Presence of impurities inhibiting crystal lattice formation. | Attempt purification by column chromatography or distillation to remove impurities before attempting crystallization again. Try using a seed crystal to induce crystallization. |
| Incorrect crystallization solvent. | Systematically screen a range of solvents or solvent mixtures. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] | |
| Product Decomposes During Distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the compound. Ensure the distillation apparatus is well-insulated to maintain a stable temperature. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.[6][7] |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Extractive Workup
This protocol is a general guideline and may require optimization.
-
Quench: Carefully and slowly add the reaction mixture to a flask containing ice-cold water with vigorous stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL for a small-scale reaction).
-
Wash: Combine the organic extracts and wash sequentially with:
-
Water (2 x 50 mL) to remove water-soluble byproducts.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove any acidic impurities. Note: The desired product is also acidic and may partition into the aqueous layer if the pH becomes too high. Monitor the pH carefully.
-
Brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the organic solvent using a rotary evaporator.
Purification by Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short-path distillation head for high-boiling liquids.
-
Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.
-
Heating: Gently heat the crude product in the distillation flask using a heating mantle and a stir bar.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature and pressure. It is advisable to collect several small fractions and analyze their purity by techniques such as NMR or GC-MS. For a similar compound, 2-bromohexanoic acid, a boiling point of 64–66 °C at 0.075 mmHg has been reported.[8]
Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the acidic product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a test solvent at its boiling point. Good candidate solvents are those in which the compound has low solubility at room temperature but high solubility when heated. For bromoalkanoic acids, non-polar to moderately polar solvents such as hexanes, carbon tetrachloride, or mixtures containing ether could be effective.[9][10]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-Bromohexanoic acid 97% | 616-05-7 [sigmaaldrich.com]
- 5. unifr.ch [unifr.ch]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: SN2 Reactions of 2-Bromo-4,4-dimethylpentanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with SN2 reactions involving the sterically hindered substrate, 2-Bromo-4,4-dimethylpentanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the SN2 reaction with this compound proceeding very slowly or not at all?
A1: The primary reason for the low reactivity of this substrate is significant steric hindrance. The electrophilic carbon (C2, bonded to bromine) is adjacent to a bulky tert-butyl group at the C4 position. This structure is analogous to a neopentyl halide. The tert-butyl group physically blocks the required "backside attack" of the nucleophile, which is essential for the SN2 mechanism.[1][2] For practical purposes, substrates with a neopentyl-like framework are often considered inert or extremely slow to react under standard SN2 conditions.[1][3]
Q2: What are the most critical factors to consider for optimizing this reaction?
A2: Given the challenging nature of the substrate, several factors must be carefully optimized:
-
Solvent Choice: The use of a polar aprotic solvent is crucial. These solvents can dissolve the ionic nucleophile but do not form a tight "solvent cage" around it through hydrogen bonding, leaving the nucleophile more reactive.[4][5][6]
-
Nucleophile Strength: A strong, unhindered nucleophile is necessary to maximize the reaction rate.[7]
-
Temperature: Higher temperatures are often required to provide the necessary activation energy to overcome the high steric barrier.
-
Leaving Group: While bromide is a good leaving group, converting it to an even better one, such as an iodide or a triflate, can sometimes increase reactivity.[3]
Q3: Which solvents are recommended, and which should be avoided?
A3:
-
Recommended (Polar Aprotic): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone are excellent choices.[6][8] They enhance the nucleophile's strength by solvating the counter-ion while leaving the nucleophile relatively "naked" and reactive.[5] Reactions can be significantly faster in these solvents; for instance, a reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[6]
-
To Avoid (Polar Protic): Solvents like water, methanol, and ethanol should be avoided. They will solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction rate.[5][7]
Q4: How does the choice of nucleophile impact the reaction?
A4: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[2] For this sterically hindered substrate, a potent nucleophile is required. Nucleophilicity generally increases with negative charge and polarizability. For example, iodide (I⁻) is a better nucleophile than bromide (Br⁻), and thiolate (RS⁻) is better than hydroxide (HO⁻).[7] However, be cautious with bulky nucleophiles, as their size can further exacerbate the steric hindrance problem.
Q5: Can E2 elimination be a significant side reaction?
A5: E2 elimination is a potential competing reaction, especially when using a nucleophile that is also a strong, sterically hindered base (e.g., potassium tert-butoxide).[9] The reaction proceeds by abstracting a proton from the carbon adjacent (beta) to the carbon with the leaving group. In this compound, there are beta-hydrogens on C3. Therefore, using a strong, bulky base could favor the E2 pathway, leading to the formation of an alkene. To favor SN2 over E2, use a strong nucleophile that is a relatively weak base (e.g., I⁻, N₃⁻, CN⁻).
Quantitative Data Summary
The steric hindrance of the neopentyl-like structure dramatically reduces SN2 reaction rates compared to less hindered primary and secondary alkyl halides.
| Substrate Type | Relative SN2 Reaction Rate | Rationale for Rate Difference |
| Methyl Halide | Very High | Minimal steric hindrance. |
| Primary Alkyl Halide (e.g., Ethyl Bromide) | High | Low steric hindrance allows easy backside attack. |
| Secondary Alkyl Halide (e.g., Isopropyl Bromide) | Moderate | Increased steric hindrance slows the reaction. |
| Neopentyl Halide (Analogous to Substrate) | Extremely Low (~10⁻⁵ vs. Ethyl Bromide) | Severe steric hindrance from the adjacent tert-butyl group effectively blocks nucleophilic attack.[3] |
| Tertiary Alkyl Halide | No SN2 Reaction | Complete steric blocking of the backside attack route.[2][7] |
Experimental Protocols
Optimized Protocol for SN2 Reaction with this compound
This protocol provides a general methodology that must be optimized for the specific nucleophile being used.
1. Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN₃) (1.5 - 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
2. Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound followed by anhydrous DMSO (concentration typically 0.1-0.5 M). Stir until the substrate is fully dissolved.
-
Nucleophile Addition: Add the nucleophile (e.g., Sodium Azide) to the solution. Note: For some nucleophiles, deprotonation of the carboxylic acid may occur. Using the ester form of the substrate may be necessary.
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) using an oil bath. The optimal temperature will depend on the nucleophile's reactivity and stability.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)). Due to the substrate's low reactivity, expect long reaction times (24-72 hours).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired substituted product.
Visualizations
Caption: Troubleshooting workflow for a low-yielding SN2 reaction.
Caption: Concerted SN2 reaction mechanism showing backside attack.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. SN2 Reaction Mechanism [chemistrysteps.com]
Preventing elimination side reactions with 2-Bromo-4,4-dimethylpentanoic acid
Welcome to the technical support center for 2-Bromo-4,4-dimethylpentanoic acid. This guide provides troubleshooting advice and frequently asked questions to help you minimize elimination side reactions and achieve your desired substitution products.
Troubleshooting Guide
Issue 1: Low yield of substitution product and formation of an unexpected alkene.
Possible Cause: You are likely experiencing a competing E2 elimination reaction, which is common for sterically hindered secondary halides like this compound. The bulky tert-butyl group near the bromine atom makes it difficult for nucleophiles to attack the carbon, while making it easier for a base to abstract a proton from an adjacent carbon.
Solutions:
-
Choice of Nucleophile/Base:
-
Problem: Strong, bulky bases heavily favor elimination.[1][2]
-
Recommendation: Employ a weakly basic, yet highly nucleophilic reagent. Good options include azide (N₃⁻), cyanide (CN⁻), or thiolates (RS⁻).[3] Avoid strong bases like alkoxides (e.g., ethoxide, tert-butoxide) or hydroxides when substitution is the goal.[1][3]
-
-
Reaction Temperature:
-
Problem: Higher temperatures generally favor elimination over substitution.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or below and slowly increasing if necessary.
-
-
Solvent Choice:
-
Problem: The solvent can influence the nucleophilicity of your reagent and the stability of the transition state.
-
Recommendation: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.[3] These solvents enhance the nucleophilicity of anionic nucleophiles without solvating them as strongly as polar protic solvents (like water or alcohols), which can hinder their reactivity.[4]
-
Issue 2: The major product is the least substituted alkene (Hofmann product).
Possible Cause: This is the expected outcome when using a sterically hindered base with a sterically hindered substrate. The base finds it easier to remove a proton from the less sterically encumbered terminal carbon.
Solutions:
-
Base Selection:
-
Problem: You are likely using a bulky base such as potassium tert-butoxide (t-BuOK).[5]
-
Recommendation: If elimination is desired but you need the more substituted (Zaitsev) product, a smaller, strong base like sodium ethoxide might provide a slightly better ratio, although elimination will still compete with substitution. For substitution, as mentioned above, switch to a non-basic nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to elimination reactions?
A1: The structure of this compound contains a bulky tert-butyl group (a neopentyl-like structure) adjacent to the carbon bearing the bromine atom. This creates significant steric hindrance, making it difficult for a nucleophile to approach for a backside attack required in an SN2 reaction.[6][7][8] Consequently, it is often easier for a base to abstract a proton from a neighboring carbon, leading to an E2 elimination.
Q2: What is the expected major elimination product with a strong, non-bulky base?
A2: With a strong, non-bulky base, the major elimination product would be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. However, due to the steric hindrance of the substrate itself, a significant amount of the anti-Zaitsev (Hofmann) product may still be formed.
Q3: Can I use silver salts like silver nitrate (AgNO₃) to promote substitution?
A3: The use of silver salts can promote the departure of the bromide leaving group, favoring an SN1-type reaction by forming a carbocation intermediate.[9] However, for this substrate, the initially formed secondary carbocation could potentially undergo rearrangement (a hydride shift) to form a more stable tertiary carbocation, leading to a mixture of substitution products. This approach may not be ideal for achieving a single, clean substitution product.
Q4: How does the carboxylic acid functional group affect the reaction?
A4: The carboxylic acid group can be deprotonated by basic reagents. It is often necessary to protect the carboxylic acid (e.g., as an ester) before carrying out the substitution reaction to avoid unwanted side reactions. The electron-withdrawing nature of the carbonyl group can also slightly influence the reactivity of the adjacent C-Br bond.
Data Presentation
The following tables summarize the expected trends in product distribution based on the choice of reagent and solvent. Please note that these are generalized trends for sterically hindered secondary bromides and actual yields for this compound may vary.
Table 1: Effect of Nucleophile/Base on Product Ratio
| Reagent | Reagent Type | Expected Major Pathway | Expected Major Product |
| NaN₃ in DMSO | Weakly Basic Nucleophile | SN2 | 2-Azido-4,4-dimethylpentanoic acid |
| NaCN in DMF | Weakly Basic Nucleophile | SN2 | 2-Cyano-4,4-dimethylpentanoic acid |
| NaOH in Ethanol | Strong, Small Base | E2 > SN2 | 4,4-Dimethyl-2-pentenoic acid |
| KOC(CH₃)₃ in t-BuOH | Strong, Bulky Base | E2 | 4,4-Dimethyl-1-pentenoic acid |
Table 2: Effect of Solvent on SN2 vs. E2 with a Strong, Non-Bulky Base (e.g., EtO⁻)
| Solvent | Solvent Type | Expected Outcome |
| Ethanol | Polar Protic | Increased E2, SN2 is a minor product |
| DMSO | Polar Aprotic | E2 is still likely to be major due to substrate hindrance and strong base, but SN2 is more favored than in protic solvents. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (Favors SN2)
-
Protection of Carboxylic Acid (if necessary): Convert this compound to its methyl or ethyl ester using standard esterification procedures (e.g., Fischer esterification).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-bromo ester (1 equivalent) in anhydrous DMSO.
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using TLC or GC. Gentle heating (e.g., to 40-50 °C) may be required to increase the reaction rate, but avoid high temperatures to minimize elimination.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-azido ester by column chromatography.
-
Deprotection (if necessary): Hydrolyze the ester to obtain 2-Azido-4,4-dimethylpentanoic acid.
Protocol 2: Elimination with Potassium tert-Butoxide (Favors E2 - Hofmann Product)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous tert-butanol.
-
Addition of Base: Slowly add a solution of potassium tert-butoxide (KOC(CH₃)₃, 1.2 equivalents) in tert-butanol to the reaction mixture at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Work-up: Quench the reaction by adding water. Acidify the mixture with dilute HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The primary product will be 4,4-dimethyl-1-pentenoic acid. Further purification can be achieved by distillation or chromatography.
Visualizations
Caption: Deciding between SN2 and E2 pathways.
Caption: Troubleshooting low substitution yield.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Elimination reaction of 2-Bromo-3, 4-dimethyl pentane to 3, 4-dimethylpen.. [askfilo.com]
- 6. quora.com [quora.com]
- 7. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
Technical Support Center: Managing Racemization in Hell-Volhard-Zelinsky (HVZ) Bromination
Welcome to the technical support center for addressing stereochemical challenges in the Hell-Volhard-Zelinsky (HVZ) bromination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization issues during the α-bromination of chiral carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of racemization in the Hell-Volhard-Zelinsky (HVZ) reaction?
A1: Racemization in the HVZ reaction occurs because the reaction mechanism proceeds through a planar enol or enolate intermediate.[1][2][3] When the chiral α-carbon of a carboxylic acid is converted to the sp²-hybridized carbon of the enol, the stereochemical information at that center is lost. Subsequent bromination of this planar intermediate can occur from either face with equal probability, leading to a racemic or near-racemic mixture of the α-bromo carboxylic acid.[4]
Q2: My chiral starting material is completely racemized after the HVZ reaction. What are the most likely contributing factors?
A2: Complete racemization is common under standard HVZ conditions. The primary factors include:
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High Temperatures: The reaction often requires high temperatures and extended reaction times, which promote the formation and equilibration of the enol intermediate, ensuring the loss of stereochemistry.[3][5][6]
-
Prolonged Reaction Times: Longer exposure to the reaction conditions allows for complete enolization and subsequent racemization.
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Acid Catalyst (PBr₃/HBr): The in situ generation of HBr catalyzes the tautomerization to the enol form, which is the key step leading to racemization.[1][7]
Q3: Can I avoid racemization by using a milder brominating agent?
A3: Yes, using alternative brominating agents can be a successful strategy to mitigate racemization. N-Bromosuccinimide (NBS) is a commonly used alternative to bromine and phosphorus tribromide (PBr₃).[8][9] NBS can often effect α-bromination under milder conditions, potentially reducing the extent of enolization and, therefore, racemization. However, the success of this approach is substrate-dependent and may require careful optimization of reaction conditions.
Q4: Are there any general strategies to minimize racemization during an HVZ reaction?
A4: While complete suppression of racemization is challenging with the classical HVZ protocol, the following adjustments may help:
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Lower Reaction Temperature: If the substrate is sufficiently reactive, lowering the reaction temperature may slow the rate of enolization relative to bromination.
-
Reduced Reaction Time: Minimizing the reaction time can help to limit the extent of racemization. This requires careful monitoring of the reaction progress to ensure complete conversion of the starting material.
-
Stoichiometry Control: Using the minimum necessary amount of PBr₃ and bromine can sometimes help, although this is less impactful than temperature and time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Complete or high degree of racemization | Formation of the planar enol intermediate is inherent to the HVZ mechanism. Harsh reaction conditions (high temperature, long duration) exacerbate this.[3][5][6] | 1. Consider alternative reagents: Investigate the use of N-Bromosuccinimide (NBS) with a catalyst like p-toluenesulfonic acid under milder conditions.[9][10] 2. Optimize reaction conditions: Systematically lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or GC/LC-MS to find the optimal balance between conversion and stereochemical integrity. 3. Protecting group strategy: For substrates like amino acids, protection of the amino group is crucial to prevent side reactions.[11][12] |
| Low yield of the desired α-bromo acid | Incomplete reaction due to insufficiently harsh conditions. Side reactions, such as elimination to form α,β-unsaturated carboxylic acids at very high temperatures.[3][5] | 1. Ensure formation of the acyl bromide: The first step of the HVZ reaction is the conversion of the carboxylic acid to the acyl bromide. Ensure sufficient PBr₃ is used.[2][7] 2. Gradual temperature increase: If starting at a lower temperature to preserve stereochemistry, a gradual increase may be necessary to drive the reaction to completion. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. |
| Formation of di-brominated products | Use of excess bromine. | 1. Careful control of stoichiometry: Use one molar equivalent of bromine relative to the carboxylic acid.[2] 2. Slow addition of bromine: Add the bromine dropwise to the reaction mixture to maintain a low concentration and favor mono-bromination. |
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic step responsible for the loss of stereochemical integrity during the Hell-Volhard-Zelinsky reaction.
Caption: HVZ reaction pathway showing the loss of stereochemistry.
Experimental Protocols
Protocol 1: Classical Hell-Volhard-Zelinsky Bromination (Illustrative)
This protocol is a general representation and often leads to significant racemization.
-
Setup: A three-necked flask is equipped with a reflux condenser, a dropping funnel, and a thermometer. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Reagents: To the flask, add the chiral carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1-0.3 eq).
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Bromine Addition: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Slowly add bromine (1.1 eq) via the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
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Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. The α-bromo acyl bromide intermediate will hydrolyze to the α-bromo carboxylic acid.
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Purification: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation or recrystallization.
Note: This classical protocol often employs high temperatures and long reaction times, which are detrimental to stereochemical integrity.[6]
Protocol 2: Milder α-Bromination using N-Bromosuccinimide (NBS)
This protocol offers a potentially milder alternative that may reduce the extent of racemization.
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Acyl Chloride Formation: In a flame-dried, inert atmosphere flask, convert the chiral carboxylic acid (1.0 eq) to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a separate preliminary step.
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Bromination Setup: In a separate flask under an inert atmosphere, add the purified acyl chloride and a suitable solvent (e.g., CCl₄ or CH₂Cl₂).
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NBS Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of HBr or another acid catalyst.
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Reaction: The reaction may proceed at room temperature or with gentle heating. Monitor the reaction closely.
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Workup: After completion, quench the reaction with water to hydrolyze the α-bromo acyl chloride to the desired α-bromo carboxylic acid.
-
Purification: Follow a standard aqueous workup and purification procedure as described in Protocol 1.
Rationale: The conversion to the acyl chloride followed by bromination with NBS can sometimes be achieved under milder conditions than the traditional HVZ reaction, offering a better chance of retaining stereochemical purity.[8]
Data on Stereochemical Outcomes
Unfortunately, comprehensive quantitative data correlating reaction conditions to the degree of racemization in the HVZ reaction is sparse in the literature. This is largely because the reaction is well-known to cause extensive racemization, and modern synthetic methods often employ alternative strategies for stereoselective α-halogenation.
However, a general trend can be summarized:
| Parameter | Condition | Expected Impact on Racemization |
| Temperature | High (>100 °C) | High to complete racemization |
| Moderate (50-80 °C) | Potentially reduced, but likely significant racemization | |
| Reaction Time | Prolonged (>12 h) | High to complete racemization |
| Shortened (1-4 h) | May reduce racemization, but conversion may be incomplete | |
| Reagent | Br₂ / PBr₃ | High tendency for racemization |
| NBS / Acid Catalyst | Potentially lower tendency for racemization |
Researchers are strongly encouraged to perform initial small-scale trials to determine the optimal conditions for their specific substrate to balance reaction completion with the preservation of stereochemistry. For reactions where high enantiopurity is critical, exploring alternative synthetic routes that do not involve the HVZ reaction is often the most effective strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 7. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 9. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 12. orgosolver.com [orgosolver.com]
Handling and safety precautions for 2-Bromo-4,4-dimethylpentanoic acid
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Bromo-4,4-dimethylpentanoic acid. Please consult this resource to ensure safe laboratory practices and to troubleshoot potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye damage (H318) [1]
-
May cause respiratory irritation (H335) [1]
General safety data for other brominated organic compounds also suggest that this chemical should be handled with care, assuming it may be an irritant and potentially harmful through inhalation, ingestion, or skin contact.[2][3][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
Due to the potential for skin and eye irritation, as well as respiratory effects, a comprehensive PPE strategy is crucial. The following should be considered standard practice:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. Ensure gloves are inspected before use and changed frequently, especially after direct contact.[5]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If engineering controls are insufficient or if aerosols may be generated, a NIOSH-approved respirator may be necessary.[5]
Q3: How should I properly store this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Q4: What should I do in case of accidental exposure?
Immediate action is critical to mitigate potential harm. Follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected reaction or fuming | Incompatible materials in the reaction vessel. | Ensure the reaction setup is free from strong oxidizing agents and strong bases. Review the experimental protocol for any potential incompatibilities.[4] |
| Skin or eye irritation despite wearing PPE | Improperly fitted PPE or breakthrough of gloves. | Re-evaluate the type of gloves being used for their compatibility with brominated organic compounds. Ensure safety goggles provide a complete seal. Wash hands thoroughly after handling, even when wearing gloves. |
| A strong, irritating odor is detected in the lab. | Inadequate ventilation or a possible spill. | Immediately stop work and evacuate the area. The fume hood's functionality should be checked. If a spill is suspected, follow the spill cleanup protocol. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H13BrO2 | PubChem[7] |
| Molecular Weight | 209.08 g/mol | PubChem[7] |
Experimental Protocols
Standard Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use appropriate tools (spatulas, etc.) to avoid direct contact.
-
Reaction Setup: Ensure all glassware is clean and dry. If the reaction is sensitive to air or moisture, use appropriate inert atmosphere techniques.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of waste in a properly labeled hazardous waste container according to institutional and local regulations.[2] Wash hands thoroughly.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logic for selecting appropriate PPE when handling the compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quenching Procedures for the Hell-Volhard-Zelinsky (HVZ) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in the Hell-Volhard-Zelinsky (HVZ) reaction. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the quenching step in the Hell-Volhard-Zelinsky reaction?
The quenching step is crucial for converting the intermediate α-bromo acyl bromide into the desired final product.[1][2] The specific product depends on the nucleophile used for quenching. Typically, water is used to hydrolyze the α-bromo acyl bromide to the corresponding α-bromo carboxylic acid.[1][3] However, other nucleophiles such as alcohols or amines can be employed to synthesize α-bromo esters or α-bromo amides, respectively.[4][5][6]
Q2: What are the most common quenching agents used in the HVZ reaction?
The most common quenching agents are:
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Amines (RNH₂ or R₂NH): To produce α-bromo amides.[4]
Q3: When should the quenching agent be added?
The quenching agent should be added after the α-bromination of the carboxylic acid is complete. This is typically determined by monitoring the disappearance of the starting carboxylic acid or the formation of the α-bromo acyl bromide intermediate using techniques like TLC or NMR spectroscopy. The reaction mixture is usually cooled before the slow addition of the quenching agent.
Q4: Can quenching with an alcohol or amine be performed as a one-pot procedure?
Yes, the HVZ reaction can be adapted to a one-pot synthesis of α-bromo esters and amides by using an alcohol or amine as the quenching agent instead of water.[5][7] This avoids the isolation of the often-reactive α-bromo acyl bromide intermediate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of α-bromo carboxylic acid after water quench. | 1. Incomplete hydrolysis of the α-bromo acyl bromide. 2. Formation of β-unsaturated carboxylic acid due to high reaction temperatures.[3][8] 3. Product loss during workup and purification. | 1. Ensure sufficient water is added and allow for adequate stirring time. Gentle heating might be necessary for some substrates, but monitor for side reactions. 2. Maintain strict temperature control during the reaction. 3. Optimize extraction and crystallization procedures. Consider using a different solvent system for extraction or crystallization. |
| Formation of an inseparable emulsion during aqueous workup. | The presence of surfactants or fine solid byproducts can stabilize emulsions. | 1. Salting out: Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer.[9][10][11] 2. Filtration: Pass the entire mixture through a pad of Celite or glass wool to break the emulsion.[9][12] 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[9][10] 4. Solvent modification: Add a small amount of a different organic solvent to alter the properties of the organic phase.[9] |
| The desired product does not crystallize from the solution. | 1. The product is too soluble in the chosen solvent. 2. The presence of impurities is inhibiting crystallization. | 1. Try a different solvent or a mixture of solvents. Adding a non-polar solvent like hexane to a more polar solution can often induce precipitation. 2. Purify the crude product by column chromatography before attempting crystallization. |
| Persistent phosphorus-containing impurities in the final product. | Phosphorous byproducts from PBr₃ or red phosphorus can be difficult to remove. | 1. Aqueous washes: Multiple washes with water or dilute aqueous base can help remove phosphorous acids. 2. Filtration: If insoluble phosphorus compounds are present, filter the organic solution before solvent removal. |
| Product decomposes during distillation. | α-bromo carboxylic acids can be thermally unstable. | Purify by recrystallization instead of distillation whenever possible. If distillation is necessary, use a high-vacuum setup to lower the boiling point. |
Experimental Protocols
Protocol 1: Quenching with Water to Synthesize α-Bromo Carboxylic Acid
-
Reaction Completion: Once the reaction is deemed complete by monitoring, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add water to the reaction mixture with vigorous stirring. The hydrolysis of the α-bromo acyl bromide is often exothermic.
-
Extraction: After the addition is complete, allow the mixture to warm to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
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Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude α-bromo carboxylic acid can be purified by recrystallization from an appropriate solvent.
Protocol 2: Quenching with Alcohol to Synthesize α-Bromo Ester
-
Reaction Completion: After the initial HVZ reaction is complete, cool the reaction mixture to 0 °C.
-
Quenching: Slowly add the desired alcohol (e.g., ethanol, methanol) to the cooled reaction mixture with stirring.
-
Workup: The workup procedure will vary depending on the properties of the resulting ester. A typical procedure involves diluting the reaction mixture with an organic solvent and washing with water, followed by a wash with a weak base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: The crude α-bromo ester can be purified by distillation under reduced pressure or by column chromatography. An example from the literature reports an 85% yield for the synthesis of an α-bromo ester by quenching with n-butanol.[5]
Quantitative Data
| Quenching Agent | Substrate | Product | Reported Yield | Reference |
| n-Butanol | Cyclobutanecarboxylic acid | n-Butyl 2-bromocyclobutanecarboxylate | 85% | [5] |
| Water | Protected α-amino acids | Enantioenriched α-bromo acids | Good yields | [13] |
Visualizations
Experimental Workflow for HVZ Reaction and Quenching
Caption: General workflow of the Hell-Volhard-Zelinsky reaction and subsequent quenching.
Troubleshooting Logic for Emulsion Formation
Caption: Decision tree for resolving emulsions during the HVZ reaction workup.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. fiveable.me [fiveable.me]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biotage.com [biotage.com]
- 10. youtube.com [youtube.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4,4-dimethylpentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-4,4-dimethylpentanoic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for the synthesis of this compound?
The most common and well-established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction involves the alpha-bromination of 4,4-dimethylpentanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][4]
Q2: Are there alternative, milder reagents for this bromination?
Yes, N-Bromosuccinimide (NBS) in the presence of a catalytic amount of a strong acid, such as sulfuric acid in trifluoroacetic acid, can be used as a milder alternative to elemental bromine for the α-bromination of carboxylic acids. This method may offer advantages in terms of handling and safety, especially on a larger scale.
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns when scaling up the synthesis of this compound revolve around the handling of hazardous reagents:
-
Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory. All operations should be conducted in a well-ventilated fume hood. A neutralization solution, such as sodium thiosulfate, should be readily available in case of spills.
-
Phosphorus Tribromide (PBr₃): A corrosive and water-reactive liquid that releases hydrobromic acid (HBr) upon contact with moisture. It should be handled with extreme care in a dry, inert atmosphere.
-
Hydrobromic Acid (HBr): A corrosive gas that is a byproduct of the reaction. A gas trap containing a basic solution (e.g., sodium hydroxide) should be used to neutralize the HBr gas evolved during the reaction.
Q4: How can the purity of this compound be improved after synthesis?
Purification of the crude product is typically achieved through vacuum distillation or crystallization.
-
Vacuum Distillation: This method is effective for separating the product from non-volatile impurities. The boiling point of the product will be dependent on the vacuum applied.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective purification method. The choice of solvent is critical and may require some experimentation.
Q5: What are the expected yields for this reaction?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient catalyst (PBr₃).2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of reagents (e.g., wet starting material or solvents). | 1. Use a stoichiometric amount of PBr₃ relative to the carboxylic acid, as this is common practice to drive the reaction to completion.[2]2. Ensure the reaction temperature is maintained at the optimal level (typically reflux).3. Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.4. Use anhydrous starting materials and solvents. |
| Formation of Multiple Brominated Byproducts | 1. Reaction temperature is too high, leading to side reactions.2. Free radical bromination due to exposure to UV light. | 1. Carefully control the reaction temperature. At very high temperatures, elimination of HBr can lead to the formation of α,β-unsaturated carboxylic acids.[1]2. Protect the reaction from light by covering the reaction vessel with aluminum foil. |
| Difficulties in Isolating the Product | 1. Incomplete hydrolysis of the acyl bromide intermediate.2. Formation of an emulsion during aqueous work-up. | 1. Ensure sufficient water is added during the work-up and that the mixture is stirred for an adequate amount of time to ensure complete hydrolysis.2. Add a saturated brine solution to help break the emulsion. If the problem persists, filtration through a pad of celite may be necessary. |
| Product is Dark in Color | 1. Presence of residual bromine.2. Decomposition of the product at high temperatures. | 1. During the work-up, wash the organic layer with a solution of sodium thiosulfate to remove any remaining bromine.2. If using vacuum distillation for purification, ensure the temperature of the heating mantle is not excessively high. |
| HBr Gas Evolution is Too Vigorous | 1. Addition of bromine is too fast.2. Poor heat dissipation in the reactor. | 1. Add the bromine dropwise at a controlled rate, especially at the beginning of the reaction.2. Ensure efficient stirring and, if necessary, use an ice bath to cool the reaction vessel during the initial stages of bromine addition. |
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of 2-Bromoalkanoic Acids
| Parameter | Lab Scale (e.g., 10-50 g) | Pilot Scale (e.g., 1-5 kg) |
| Carboxylic Acid (moles) | 1.0 | 1.0 |
| Red Phosphorus (mol eq.) | 0.1 - 0.3 | 0.1 - 0.3 |
| Bromine (mol eq.) | 1.1 - 1.5 | 1.1 - 1.5 |
| Reaction Temperature (°C) | 80 - 120 (Reflux) | 80 - 120 (Reflux) |
| Reaction Time (hours) | 4 - 12 | 6 - 18 |
| Typical Yield (%) | 75 - 90 | 70 - 85 |
| Purity (before purification) | 85 - 95% | 80 - 90% |
Note: These are generalized parameters and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
4,4-dimethylpentanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (anhydrous)
-
Deionized water
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas trap (containing NaOH solution)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas trap, and a dropping funnel.
-
Charging the Reactor: Charge the flask with 4,4-dimethylpentanoic acid and red phosphorus.
-
Initiation of Reaction: Begin stirring the mixture and gently heat it to approximately 60°C.
-
Addition of Bromine: Slowly add bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction: After the addition of bromine is complete, continue to heat the reaction mixture at reflux until the evolution of HBr gas ceases and the color of the reaction mixture fades. Monitor the reaction by TLC or GC to ensure completion.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with a 10% sodium thiosulfate solution (to remove excess bromine), deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4,4-dimethylpentanoic Acid and 2-bromovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-bromo-4,4-dimethylpentanoic acid and 2-bromovaleric acid. The analysis focuses on the influence of their distinct structural features on common reaction pathways, supported by established principles of organic chemistry and analogous experimental observations.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented in the table below. These properties provide a baseline for understanding their behavior in chemical reactions.
| Property | This compound | 2-bromovaleric acid |
| Molecular Formula | C₇H₁₃BrO₂ | C₅H₉BrO₂ |
| Molecular Weight | 209.08 g/mol [1] | 181.03 g/mol |
| Structure | ||
| Key Structural Feature | Contains a neopentyl-like group (a t-butyl group at the γ-position) | Linear alkyl chain |
| CAS Number | 29846-98-8[1] | 584-93-0[2] |
Comparative Reactivity Analysis
The primary difference in reactivity between this compound and 2-bromovaleric acid stems from the profound steric hindrance exerted by the t-butyl group in the former. This bulky substituent, located beta to the bromine-bearing carbon, significantly influences the accessibility of the electrophilic center.
Nucleophilic Substitution Reactions
SN2 Pathway:
Bimolecular nucleophilic substitution (SN2) reactions are highly sensitive to steric bulk around the reaction center. The backside attack of a nucleophile is impeded by large substituents.
-
2-bromovaleric acid , as a secondary alkyl halide with a relatively unhindered alkyl chain, is expected to undergo SN2 reactions with a variety of nucleophiles. The presence of the adjacent carboxyl group can enhance the SN2 reaction rate compared to a simple secondary alkyl bromide.[3]
-
This compound , on the other hand, is structurally analogous to a neopentyl halide at the beta position. Neopentyl halides are notoriously unreactive in SN2 reactions.[4][5][6][7] The bulky t-butyl group effectively shields the electrophilic α-carbon from backside attack by a nucleophile. Consequently, this compound is expected to be extremely slow to react via an SN2 mechanism.
SN1 Pathway:
Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate. The stability of this intermediate is a key factor in determining the reaction rate.
-
Both compounds are secondary bromides, which can undergo SN1 reactions, particularly in the presence of a weak nucleophile and a polar protic solvent.
-
For This compound , the initially formed secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement can lead to a mixture of products.
-
The carbocation from 2-bromovaleric acid could also potentially undergo rearrangement, though the resulting secondary carbocation would be of similar stability.
Elimination Reactions (E2)
Bimolecular elimination (E2) reactions are also influenced by steric factors, particularly the size of the base.
-
With a small, strong base (e.g., sodium ethoxide), both substrates are expected to predominantly yield the more substituted (Zaitsev) alkene.
-
With a bulky, strong base (e.g., potassium t-butoxide), steric hindrance becomes a major factor.[8][9][10][11]
-
2-bromovaleric acid will likely give a higher proportion of the less substituted (Hofmann) product than with a smaller base, but the Zaitsev product may still be significant.
-
For This compound , the bulky t-butyl group will sterically hinder the approach of the bulky base to the internal β-hydrogen. This will strongly favor the removal of a proton from the less hindered terminal methyl group, leading to the Hofmann product as the major isomer.
-
Reactivity of the Carboxylic Acid Group
The reactivity of the carboxylic acid functional group itself (e.g., in esterification or amide formation) is not expected to be significantly different between the two molecules, as the steric hindrance is remote from the carboxyl carbon. Standard methods for carboxylic acid derivatization should be applicable to both.
Predicted Reaction Pathways
The following diagram illustrates the likely competing SN2 and E2 reaction pathways for both molecules with a strong, non-bulky base/nucleophile.
Experimental Protocols
While direct comparative experimental data is scarce, the following established protocols for α-bromo carboxylic acids can be applied to both compounds, with the expectation of significantly different reaction times and yields.
Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
This reaction is a standard method for the α-bromination of carboxylic acids.[12][13][14][15][16][17][18]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the carboxylic acid (e.g., 4,4-dimethylpentanoic acid or valeric acid) and a catalytic amount of phosphorus tribromide (PBr₃).
-
Heat the mixture gently.
-
Slowly add bromine (Br₂) from the dropping funnel.
-
After the addition is complete, continue to heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide.
-
Extract the α-bromo carboxylic acid with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or chromatography.
Nucleophilic Substitution to form α-Amino Acids
This protocol describes the conversion of the α-bromo acid to the corresponding α-amino acid.[19]
Protocol:
-
In a sealed pressure vessel, dissolve the α-bromo carboxylic acid (either this compound or 2-bromovaleric acid) in a large excess of concentrated aqueous ammonia.
-
Heat the mixture. The reaction with this compound will require significantly longer reaction times and/or higher temperatures due to steric hindrance.
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
Evaporate the excess ammonia and water under reduced pressure.
-
The resulting crude amino acid can be purified by recrystallization or ion-exchange chromatography.
The following diagram outlines the general workflow for this synthesis.
Summary of Reactivity Comparison
| Reaction Type | This compound | 2-bromovaleric acid | Key Differentiating Factor |
| SN2 | Very slow/unreactive | Favorable | Severe steric hindrance from the γ-t-butyl group. |
| SN1 | Possible, with likely rearrangement | Possible | Stability of the carbocation intermediate. |
| E2 (small base) | Zaitsev product expected | Zaitsev product expected | - |
| E2 (bulky base) | Hofmann product strongly favored | Increased proportion of Hofmann product | Steric hindrance around the β-hydrogens. |
Conclusion
The reactivity of this compound is fundamentally different from that of 2-bromovaleric acid, primarily due to the steric influence of the t-butyl group. This structural feature renders this compound highly resistant to SN2 reactions. In contrast, 2-bromovaleric acid behaves as a more typical secondary α-bromo acid, readily undergoing nucleophilic substitution. In elimination reactions, the steric bulk of this compound is predicted to strongly favor the formation of the less substituted alkene, especially with a bulky base. These predictable differences in reactivity make them valuable substrates for investigating the interplay of steric and electronic effects in organic reactions.
References
- 1. This compound | C7H13BrO2 | CID 18915924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromovaleric acid [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. Solved: Explain the following: Neopentyl bromide undergoes nucleophilic substitution reactions ve [Chemistry] [gauthmath.com]
- 7. gauthmath.com [gauthmath.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 16. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Hell-Volhard-Zelinsky Reaction for Alpha-Bromination of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the alpha-position of a carboxylic acid is a fundamental transformation in organic synthesis, providing a versatile intermediate for the synthesis of a wide array of valuable compounds, including alpha-amino acids and alpha-hydroxy acids. The Hell-Volhard-Zelinsky (HVZ) reaction has long been the classical method for this transformation. However, alternative methods, notably those employing N-bromosuccinimide (NBS), offer milder conditions and different substrate scopes. This guide provides an objective comparison of the Hell-Volhard-Zelinsky reaction with other bromination methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic needs.
Introduction to Alpha-Bromination of Carboxylic Acids
Alpha-brominated carboxylic acids are key synthetic building blocks due to the reactivity of the carbon-bromine bond, which allows for nucleophilic substitution reactions to introduce various functional groups at the alpha-position. The primary challenge in the direct bromination of carboxylic acids is the low reactivity of the alpha-carbon. The HVZ reaction and its alternatives address this by proceeding through more reactive intermediates.
The Hell-Volhard-Zelinsky (HVZ) Reaction: A Classic Approach
The Hell-Volhard-Zelinsky reaction is a robust and widely used method for the alpha-bromination of carboxylic acids.[1][2] It involves the treatment of a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2]
The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes. This enol intermediate is sufficiently nucleophilic to react with bromine, leading to the selective formation of the alpha-bromo acyl bromide. Subsequent hydrolysis yields the desired alpha-bromo carboxylic acid.[1][2]
Key Features of the HVZ Reaction:
-
Broad Substrate Scope: Applicable to a wide range of aliphatic carboxylic acids containing at least one alpha-hydrogen.
-
High Selectivity: Bromination occurs exclusively at the alpha-position.
-
Harsh Reaction Conditions: Typically requires high temperatures (often exceeding 100°C) and prolonged reaction times.[2]
-
Corrosive Reagents: Utilizes bromine and phosphorus halides, which are hazardous and require careful handling.
Alternative Bromination Method: N-Bromosuccinimide (NBS)
A prominent alternative to the HVZ reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent. While direct alpha-bromination of carboxylic acids with NBS is not always straightforward, a highly effective method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with NBS.[2] This two-step sequence offers the advantage of significantly milder reaction conditions.
Key Features of NBS-Based Bromination:
-
Milder Conditions: Reactions can often be carried out at lower temperatures and with shorter reaction times compared to the HVZ reaction.
-
Easier Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Alternative Pathway: Proceeds via an acid chloride intermediate, which can be advantageous for certain substrates.
Quantitative Performance Comparison
The selection of a bromination method often depends on factors such as yield, reaction time, and temperature. The following table summarizes available experimental data for the alpha-bromination of hexanoic acid using both the Hell-Volhard-Zelinsky reaction and a method involving N-bromosuccinimide.
| Method | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hell-Volhard-Zelinsky | n-Caproic Acid | Br₂, PCl₃ (cat.) | 65-100 | 5-6 | 83-89 | Organic Syntheses[3] |
| NBS via Acid Chloride | Hexanoyl Chloride | NBS, HBr (cat.) | Reflux (CCl₄) | 0.5 | 80-85 | Organic Syntheses |
Experimental Protocols
Hell-Volhard-Zelinsky Bromination of n-Caproic Acid
This procedure is adapted from Organic Syntheses.[3]
Reagents:
-
n-Caproic acid (1.72 moles)
-
Bromine (1.88 moles), dried
-
Phosphorus trichloride (3 cc)
Procedure:
-
In a 1-liter flask, combine the freshly distilled dry n-caproic acid and dried bromine.
-
Cautiously add the phosphorus trichloride.
-
Connect the flask to a reflux condenser equipped with a trap for hydrogen bromide.
-
Heat the mixture in a water or oil bath to 65-70°C to initiate the reaction, indicated by the evolution of hydrogen bromide.
-
Continue heating for 5-6 hours, allowing the temperature to rise to about 100°C towards the end of the reaction.
-
Once the reaction is complete (bromine color disappears), distill the product under reduced pressure.
-
Collect the fraction boiling at 132-140°C/15 mm Hg.
Alpha-Bromination of Hexanoyl Chloride using N-Bromosuccinimide
This procedure is adapted from Organic Syntheses.
Reagents:
-
Hexanoyl chloride (0.100 mole)
-
N-Bromosuccinimide (0.120 mole), finely powdered
-
Carbon tetrachloride (60 mL)
-
48% Hydrogen bromide (7 drops)
Procedure:
-
In a 200-mL round-bottomed flask, dissolve hexanoyl chloride in carbon tetrachloride.
-
Add the finely powdered N-bromosuccinimide and the catalytic amount of 48% hydrogen bromide.
-
Attach a reflux condenser and heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with carbon tetrachloride.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting 2-bromohexanoyl chloride can then be hydrolyzed to 2-bromohexanoic acid by reacting with a saturated sodium bicarbonate solution, followed by acidification.
Visualizing the Reaction Pathways
To further elucidate the differences between these methods, the following diagrams illustrate the reaction mechanism of the Hell-Volhard-Zelinsky reaction and a comparative workflow.
Conclusion
The Hell-Volhard-Zelinsky reaction remains a powerful and reliable method for the alpha-bromination of carboxylic acids, particularly for large-scale syntheses where the cost of reagents is a primary concern. However, its harsh reaction conditions and the use of hazardous materials are significant drawbacks. For many applications, particularly in research and development settings where milder conditions and ease of handling are prioritized, methods utilizing N-bromosuccinimide, especially via the corresponding acid chloride, present a highly attractive alternative. The choice between these methods will ultimately be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired scale, and the available laboratory infrastructure. This guide provides the necessary data and protocols to make an informed decision for your specific research needs.
References
- 1. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 2. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Alpha-Bromination of Carboxylic Acids: Traditional Methods and Modern Alternatives
For researchers, scientists, and drug development professionals, the selective introduction of a bromine atom at the alpha-position of carboxylic acids is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. This guide provides an objective comparison of the traditional Hell-Vollhard-Zelinsky (HVZ) reaction with milder and more modern alternatives, including N-Bromosuccinimide (NBS) and photoredox-catalyzed decarboxylative bromination. The performance of these methods is evaluated based on experimental data, with a focus on reaction efficiency, substrate scope, and operational safety.
Executive Summary
The alpha-bromination of carboxylic acids is a fundamental reaction in organic synthesis. While the Hell-Vollhard-Zelinsky (HVZ) reaction has been the cornerstone of this transformation for over a century, its harsh reaction conditions have prompted the development of alternative reagents. N-Bromosuccinimide (NBS) has emerged as a milder and more selective reagent, while recent advancements in photoredox catalysis offer novel, efficient, and greener pathways for the synthesis of alpha-bromo carboxylic acids and related alkyl bromides. This guide aims to provide a comprehensive overview to aid in the selection of the most appropriate method for a given synthetic challenge.
Comparison of Alpha-Bromination Methods
The selection of a suitable reagent for alpha-bromination depends on several factors, including the substrate's functional group tolerance, desired yield, and scalability of the reaction. The following table summarizes the key performance indicators for the HVZ reaction, NBS-mediated bromination, and a modern photoredox-catalyzed decarboxylative bromination.
| Method | Reagents | Typical Reaction Conditions | Typical Yield | Advantages | Disadvantages |
| Hell-Vollhard-Zelinsky (HVZ) Reaction | Br₂, PBr₃ (or red P) | High temperatures (reflux), neat or in a high-boiling solvent, long reaction times (overnight) | 60-90% | Well-established, broad substrate scope for simple aliphatic acids | Harsh conditions, use of corrosive and hazardous reagents, often requires stoichiometric amounts of PBr₃, can lead to side products[1][2][3] |
| N-Bromosuccinimide (NBS) Bromination | NBS, acid catalyst (e.g., HBr) | Milder temperatures (reflux in CCl₄ or other inert solvents), shorter reaction times | 70-95% | Milder conditions, easier to handle reagent, higher selectivity in some cases, avoids the use of elemental bromine and phosphorus halides directly[1][4] | Requires activation of the carboxylic acid (e.g., to the acid chloride), CCl₄ is a toxic and ozone-depleting solvent[5] |
| Photoredox Decarboxylative Bromination | Photocatalyst (e.g., Ir or organic dye), Br source (e.g., TBAB), Diacyl Peroxide | Room temperature, visible light irradiation (blue LEDs), short reaction times (e.g., 5 hours) | 80-98% | Very mild conditions, high functional group tolerance, uses a catalytic amount of photocatalyst, can be more environmentally friendly[6] | Requires specialized photochemical equipment, substrate scope may be different as it is a decarboxylative functionalization[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Hell-Vollhard-Zelinsky (HVZ) Reaction Protocol
-
Reaction: α-Bromination of Heptanoic Acid
-
Reagents: Heptanoic acid, red phosphorus, bromine.
-
Procedure: A mixture of heptanoic acid (130 g, 1 mol) and red phosphorus (5 g, 0.16 mol) is heated in a flask equipped with a reflux condenser and a dropping funnel. Bromine (160 g, 1 mol) is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 3 hours. The reaction mixture is then cooled, and the product is isolated by distillation under reduced pressure.
-
Yield: 85-90% of 2-bromoheptanoic acid.
N-Bromosuccinimide (NBS) Bromination Protocol (via Acyl Chloride)
-
Reaction: α-Bromination of Hexanoyl Chloride
-
Reagents: Hexanoyl chloride, N-Bromosuccinimide (NBS), catalytic HBr.
-
Procedure: To a solution of hexanoyl chloride (1.0 mmol) in an inert solvent such as carbon tetrachloride, N-bromosuccinimide (1.1 mmol) and a catalytic amount of hydrogen bromide (generated in situ or added as a solution) are added. The mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed. The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product is purified by distillation or chromatography.
-
Note: This is a general procedure; specific yields and reaction times will vary depending on the substrate. The use of thionyl chloride to first convert the carboxylic acid to the acyl chloride is a common preceding step[4].
Photoredox-Catalyzed Decarboxylative Bromination Protocol
-
Reaction: Decarboxylative Bromination of an Aliphatic Carboxylic Acid
-
Reagents: Aliphatic carboxylic acid (0.30 mmol, 1.0 equiv), a cyclic diacyl peroxide (PPO-1, 2.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).
-
Procedure: The reagents are dissolved in acetonitrile (0.3 M) in a reaction vessel under a nitrogen atmosphere. The mixture is then irradiated with 455 nm blue LEDs at room temperature for 5 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by column chromatography.
-
Yield: High yields, often exceeding 80%, are reported for a broad range of primary, secondary, and tertiary carboxylic acids[6].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To aid in the decision-making process for selecting an appropriate bromination reagent, the following workflow diagram illustrates the key considerations.
Caption: Workflow for selecting an alpha-bromination reagent.
The mechanism of the classic Hell-Vollhard-Zelinsky reaction involves the in-situ formation of an acyl bromide, which then enolizes and undergoes bromination.
Caption: Simplified mechanism of the HVZ reaction.
Safety and Scalability
Hell-Vollhard-Zelinsky (HVZ) Reaction:
-
Safety: This reaction involves highly corrosive and toxic reagents, including elemental bromine and phosphorus tribromide. Proper personal protective equipment (PPE) and a well-ventilated fume hood are essential. The reaction can be exothermic and requires careful control of the bromine addition.
-
Scalability: The HVZ reaction has been used on an industrial scale, but the hazardous nature of the reagents and the harsh reaction conditions can pose significant challenges for large-scale production.
N-Bromosuccinimide (NBS) Bromination:
-
Safety: NBS is a crystalline solid that is easier and safer to handle than liquid bromine. However, it is still a powerful oxidizing agent and should be handled with care. The use of chlorinated solvents like carbon tetrachloride is a significant drawback due to their toxicity and environmental impact. Safer solvent alternatives should be considered.
-
Scalability: NBS is widely used in industrial processes. Its solid nature simplifies handling and charging into reactors. However, the need to first convert the carboxylic acid to an acyl halide adds an extra step to the process on a large scale.
Photoredox-Catalyzed Decarboxylative Bromination:
-
Safety: This method generally uses less hazardous reagents and operates under mild conditions (room temperature, visible light), which significantly improves its safety profile. The photocatalysts are used in catalytic amounts, reducing waste and handling concerns.
-
Scalability: Scaling up photochemical reactions can be challenging due to the need for efficient light penetration throughout the reaction mixture. Flow chemistry setups are often employed to address this issue on an industrial scale. The cost and availability of some photocatalysts can also be a consideration for large-scale synthesis. However, the development of cheaper and more efficient organic photocatalysts is an active area of research.
Conclusion
The choice of reagent for the alpha-bromination of carboxylic acids requires careful consideration of the specific synthetic context. The Hell-Vollhard-Zelinsky reaction, despite its historical significance, is often superseded by milder and safer alternatives in modern synthetic laboratories and industrial settings. N-Bromosuccinimide offers a significant improvement in terms of handling and reaction conditions. For sensitive substrates and processes where sustainability is a key driver, photoredox-catalyzed methods present a highly attractive and powerful alternative, enabling efficient transformations under exceptionally mild conditions. As the field of photoredox catalysis continues to evolve, it is poised to provide even more versatile and sustainable solutions for this important chemical transformation.
References
- 1. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox-Catalyzed Decarboxylative Bromination, Chlorination and Thiocyanation Using Inorganic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Bromo-4,4-dimethylpentanoic acid in peptide synthesis compared to other monomers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural, sterically hindered amino acids into peptide chains is a critical strategy for enhancing the therapeutic properties of peptides, including their stability, bioavailability, and target specificity. The use of 2-bromoalkanoic acids in a sub-monomer approach offers a versatile method for the synthesis of N-substituted amino acids, a key component of these modified peptides. This guide provides a comparative analysis of the efficacy of 2-Bromo-4,4-dimethylpentanoic acid against other commonly used 2-bromoalkanoic acid monomers in this synthetic context.
Introduction to Sub-Monomer Peptide Synthesis
Traditional solid-phase peptide synthesis (SPPS) can be challenging when incorporating sterically hindered amino acids, often leading to low yields and incomplete reactions. The sub-monomer approach, particularly for the synthesis of peptide tertiary amides (PTAs) and peptoids (N-substituted glycine oligomers), circumvents some of these challenges.[1][2] This method involves a two-step iterative cycle: acylation of a resin-bound amine with a 2-bromoalkanoic acid, followed by nucleophilic displacement of the bromide with a primary amine, which introduces the desired side chain.[1]
This guide focuses on the acylation step and compares the performance of the sterically hindered this compound with the less hindered and more commonly employed 2-bromoacetic acid and 2-bromopropanoic acid.
Performance Comparison of 2-Bromoalkanoic Acid Monomers
| Monomer | Chemical Structure | Key Performance Characteristics | Expected Coupling Efficiency | Potential for Racemization |
| 2-Bromoacetic Acid | Br-CH₂-COOH | Baseline: Most commonly used for peptoid synthesis due to its high reactivity and commercial availability.[1] | High | Not applicable (achiral) |
| 2-Bromopropanoic Acid | Br-CH(CH₃)-COOH | Chiral Monomer: Allows for the introduction of chirality at the α-carbon, leading to N-substituted alanines.[1] | Moderate to High | Low in sub-monomer synthesis, as the oxazolone intermediate responsible for racemization in traditional peptide synthesis is not formed.[1] |
| This compound | Br-CH(C(CH₃)₃)-COOH | Sterically Hindered: The neopentyl group introduces significant steric bulk, which can be advantageous for creating unique peptide conformations but may hinder the acylation reaction. | Lower to Moderate | Low, similar to other 2-bromoalkanoic acids in this method. |
Note: The expected coupling efficiency is an educated inference based on chemical principles. Lower efficiency for the more hindered monomer may necessitate longer reaction times, higher temperatures, or the use of more potent coupling reagents.
Experimental Protocols
The following is a generalized experimental protocol for the acylation step in sub-monomer solid-phase synthesis using a 2-bromoalkanoic acid. This protocol can be adapted for the specific monomers being compared.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
2-Bromoalkanoic acid (2-Bromoacetic acid, 2-Bromopropanoic acid, or this compound)
-
Diisopropylcarbodiimide (DIC)
-
Primary amine for substitution
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol: Acylation of Resin-Bound Amine
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group and expose the primary amine. Wash the resin thoroughly with DMF.
-
Acylation:
-
Pre-activate the 2-bromoalkanoic acid (3 equivalents relative to resin loading) with DIC (3 equivalents) in DMF for 10 minutes.
-
Add the activated acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. The reaction time may need to be extended for more sterically hindered acids like this compound.
-
Monitor the reaction completion using a qualitative test for free amines (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Nucleophilic Displacement: Add a solution of the desired primary amine (10-20 equivalents) in a suitable solvent (e.g., NMP or DMSO) to the resin and react for 2-12 hours to displace the bromide and introduce the side chain.
-
Washing: Wash the resin with the reaction solvent, followed by DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the synthesized N-substituted amino acid from the resin and remove any acid-labile side-chain protecting groups.
-
Purification and Analysis: Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Visualizing the Workflow and Concepts
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: General workflow for sub-monomer synthesis of an N-substituted amino acid.
Caption: Relationship between steric hindrance and expected reactivity of monomers.
Conclusion
This compound represents a valuable, albeit challenging, monomer for the synthesis of highly sterically hindered N-substituted amino acids. Its significant steric bulk, conferred by the neopentyl group, can be exploited to create peptides with unique and stable conformations. However, researchers should anticipate that this steric hindrance will likely reduce the rate of the acylation reaction compared to less hindered monomers like 2-bromoacetic acid and 2-bromopropanoic acid. Optimization of the coupling conditions, including extended reaction times and potentially the use of more powerful activating agents, may be necessary to achieve satisfactory yields. The sub-monomer approach remains a powerful tool for incorporating such unique residues, and a thorough understanding of the interplay between monomer structure and reactivity is key to its successful application in the development of next-generation peptide therapeutics.
References
Spectroscopic Comparison of 2-Bromo-4,4-dimethylpentanoic Acid and its Ester Derivatives: A Detailed Guide
A Note on Data Availability: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Bromo-4,4-dimethylpentanoic acid and its simple ester derivatives (methyl and ethyl esters) did not yield sufficient publicly available experimental results for a comprehensive comparison. Therefore, this guide presents a detailed spectroscopic comparison of the closely related constitutional isomer, 2-Bromo-4-methylpentanoic acid , and its corresponding methyl and ethyl esters. The structural difference is the presence of an isopropyl group in 2-bromo-4-methylpentanoic acid instead of a tert-butyl group in this compound. This guide will provide researchers with a framework for the spectroscopic analysis of α-bromo carboxylic acids and their ester derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-4-methylpentanoic acid and its methyl and ethyl ester derivatives. This data is essential for the identification and characterization of these compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | -CH(Br)COOH / -CH(Br)COOR | -CH₂- | -CH(CH₃)₂ | -CH(CH₃)₂ | Ester Alkyl Group |
| 2-Bromo-4-methylpentanoic acid | ~4.2 (dd) | ~2.0-2.2 (m) | ~1.8-2.0 (m) | ~0.9-1.0 (d, 6H) | - |
| Methyl 2-bromo-4-methylpentanoate | ~4.1 (dd) | ~1.9-2.1 (m) | ~1.7-1.9 (m) | ~0.9 (d, 6H) | ~3.7 (s, 3H, -OCH₃) |
| Ethyl 2-bromo-4-methylpentanoate | ~4.1 (dd) | ~1.9-2.1 (m) | ~1.7-1.9 (m) | ~0.9 (d, 6H) | ~4.2 (q, 2H, -OCH₂CH₃), ~1.3 (t, 3H, -OCH₂CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | C=O | -CH(Br)- | -CH₂- | -CH(CH₃)₂ | -CH(CH₃)₂ | Ester Alkyl Group |
| 2-Bromo-4-methylpentanoic acid | ~175 | ~45 | ~40 | ~25 | ~22 | - |
| Methyl 2-bromo-4-methylpentanoate | ~170 | ~46 | ~40 | ~25 | ~22 | ~52 (-OCH₃) |
| Ethyl 2-bromo-4-methylpentanoate | ~170 | ~46 | ~40 | ~25 | ~22 | ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-Br Stretch |
| 2-Bromo-4-methylpentanoic acid | 2500-3300 (broad) | ~1710 | ~600-700 |
| Methyl 2-bromo-4-methylpentanoate | - | ~1740 | ~600-700 |
| Ethyl 2-bromo-4-methylpentanoate | - | ~1735 | ~600-700 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ (Isotope Peak) | Key Fragment Ions |
| 2-Bromo-4-methylpentanoic acid | 194/196 | Present (approx. 1:1 ratio) | [M-Br]⁺, [COOH]⁺ |
| Methyl 2-bromo-4-methylpentanoate | 208/210 | Present (approx. 1:1 ratio) | [M-OCH₃]⁺, [M-Br]⁺ |
| Ethyl 2-bromo-4-methylpentanoate | 222/224 | Present (approx. 1:1 ratio) | [M-OCH₂CH₃]⁺, [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of the parent acid and its subsequent esterification, as well as the standard procedures for acquiring the spectroscopic data, are provided below.
Synthesis of 2-Bromo-4-methylpentanoic acid
This synthesis can be achieved via the Hell-Volhard-Zelinsky reaction.
-
Reactants : 4-methylpentanoic acid, bromine (Br₂), and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 4-methylpentanoic acid and a catalytic amount of red phosphorus.
-
Heat the mixture gently.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.
-
After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (typically monitored by the disappearance of the red bromine color).
-
Cool the reaction mixture and slowly add water to quench the excess PBr₃ and hydrolyze the acyl bromide intermediate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4-methylpentanoic acid.
-
Purify the product by vacuum distillation.
-
Synthesis of Methyl and Ethyl 2-Bromo-4-methylpentanoate (Esterification)
The methyl and ethyl esters can be prepared from the parent acid via Fischer esterification.
-
Reactants : 2-Bromo-4-methylpentanoic acid, methanol or ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Procedure :
-
In a round-bottom flask, combine 2-bromo-4-methylpentanoic acid, an excess of the corresponding alcohol (methanol or ethanol), and a few drops of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash again with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ester by vacuum distillation.
-
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Mass Spectrometry (MS) : Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, and the resulting fragmentation pattern is analyzed.
Structural Relationships and Transformations
The following diagram illustrates the straightforward synthetic relationship between 2-bromo-4-methylpentanoic acid and its methyl and ethyl ester derivatives.
Caption: Fischer esterification of the parent acid.
This guide provides a foundational spectroscopic comparison for α-brominated carboxylic acids and their esters. While the data presented is for the 2-bromo-4-methylpentanoic acid series, the principles of spectral interpretation and the synthetic methodologies are directly applicable to the analysis of this compound and its derivatives, should experimental data become available. Researchers can use this information to predict the expected spectral features and to design synthetic and analytical procedures for this class of compounds.
Comparative Analysis of Impurities in Commercial 2-Bromo-4,4-dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential impurities in commercially available 2-Bromo-4,4-dimethylpentanoic acid, a key building block in pharmaceutical synthesis. Understanding the impurity profile of this raw material is critical for ensuring the quality, safety, and efficacy of downstream products. This document outlines the common impurities, their potential origins, and detailed analytical methodologies for their detection and quantification.
Introduction to this compound and its Synthesis
This compound is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction. This classic organic transformation involves the alpha-bromination of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. This enol intermediate subsequently reacts with bromine to yield the α-bromo acyl bromide, which is then hydrolyzed to the final product. The nature of the HVZ reaction can lead to several process-related impurities.
Potential Impurities in Commercial Batches
The purity of commercially available this compound is typically stated to be in the range of 97-98%.[1][2] The remaining percentage can consist of various impurities that may impact subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). A comparative analysis of hypothetical commercial batches is presented below, highlighting the common impurities and their potential levels.
Table 1: Hypothetical Impurity Profile of Commercial this compound Batches
| Impurity | Structure | Potential Origin | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| 4,4-dimethylpentanoic acid | CH₃C(CH₃)₂CH₂CH₂COOH | Unreacted starting material | 0.5 - 1.5 | 0.8 - 1.8 | 0.3 - 1.0 |
| 2,2-Dibromo-4,4-dimethylpentanoic acid | CH₃C(CH₃)₂CH₂CBr₂COOH | Over-bromination during synthesis | 0.1 - 0.5 | 0.2 - 0.7 | < 0.2 |
| 4,4-dimethylpentanoyl bromide | CH₃C(CH₃)₂CH₂CH₂COBr | Incomplete hydrolysis of intermediate | < 0.1 | < 0.1 | < 0.1 |
| Residual Solvents (e.g., Dioxane, THF) | - | Reaction or purification solvents | < 0.05 | < 0.05 | < 0.05 |
| Phosphorus-containing byproducts | - | From PBr₃ reagent | Traces | Traces | Traces |
Experimental Protocols for Impurity Analysis
To accurately identify and quantify the impurities in this compound, a combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Byproducts
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation : A standard gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector : Splitless mode at 250°C.
-
MS Detector : Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation : The sample can be derivatized (e.g., esterification with methanol) to improve volatility and peak shape. Dissolve the derivatized sample in a suitable solvent like dichloromethane.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is ideal for the quantification of the main component and non-volatile impurities like the starting material and dibrominated byproducts.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient of water (with 0.1% phosphoric acid) and acetonitrile.
-
Start with a higher aqueous composition and gradually increase the acetonitrile percentage.
-
-
Flow Rate : 1.0 mL/min.
-
Detector : UV detection at 210 nm.
-
Sample Preparation : Dissolve a known amount of the sample in the mobile phase or a suitable solvent mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the main component and any significant impurities.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Analysis :
-
¹H NMR will show characteristic signals for the protons in the molecule. The proton alpha to the bromine and carboxyl group will have a distinct chemical shift.
-
¹³C NMR will provide information on the carbon skeleton.
-
Quantitative NMR (qNMR) can be used for the accurate determination of purity against a certified reference standard.
-
Experimental Workflow for Comprehensive Impurity Analysis
The following diagram illustrates a logical workflow for the analysis of impurities in a commercial sample of this compound.
Caption: Workflow for the comprehensive analysis of impurities.
Conclusion
The quality of this compound is paramount for its successful application in research and drug development. A thorough understanding and analysis of its impurity profile are essential. By employing a multi-technique approach combining GC-MS, HPLC, and NMR, researchers can confidently assess the purity of commercial batches and make informed decisions for their synthetic endeavors. The provided experimental protocols serve as a robust starting point for developing in-house analytical methods for quality control.
References
Unraveling the Reactivity of 2-Bromo-4,4-dimethylpentanoic Acid: A Computational and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated organic compounds is paramount for the design of novel synthetic pathways and the development of new therapeutic agents. This guide provides a comprehensive analysis of the reactivity of 2-Bromo-4,4-dimethylpentanoic acid, a sterically hindered alpha-bromo carboxylic acid, in comparison to less sterically encumbered analogs. Through an examination of computational studies and established principles of organic chemistry, this document offers insights into the factors governing its reactivity, particularly in nucleophilic substitution reactions.
Alpha-bromo carboxylic acids are valuable synthetic intermediates, primarily due to the enhanced reactivity of the alpha-carbon towards nucleophilic attack. The electron-withdrawing nature of the adjacent carboxylic acid group stabilizes the transition state of SN2 reactions, leading to faster reaction rates compared to analogous alkyl halides.[1] However, the steric environment around the reaction center can play a significant role in modulating this reactivity. In the case of this compound, the presence of a bulky tert-butyl group in close proximity to the alpha-carbon introduces significant steric hindrance, which is expected to decrease the rate of SN2 reactions.
Comparative Analysis of Reactivity
To contextualize the reactivity of this compound, we compare it with two less sterically hindered alpha-bromo carboxylic acids: 2-bromobutanoic acid and 2-bromo-3-methylbutanoic acid. The comparison focuses on the bimolecular nucleophilic substitution (SN2) reaction, a common transformation for this class of compounds.
Computational Insights into Steric Effects
Based on these established principles, we can predict the relative activation energies for the SN2 reaction of our selected alpha-bromo carboxylic acids with a given nucleophile (e.g., azide ion, N3-) to follow the trend:
2-bromobutanoic acid < 2-bromo-3-methylbutanoic acid < this compound
This trend directly correlates with the increasing steric hindrance around the alpha-carbon.
Predicted Reactivity Data
The following table summarizes the predicted relative reactivity based on the principles of steric hindrance in SN2 reactions. It is important to note that these are qualitative predictions in the absence of direct experimental kinetic data.
| Compound | Structure | Steric Hindrance at α-carbon | Predicted Relative SN2 Reaction Rate | Predicted Activation Energy (ΔE‡) |
| 2-bromobutanoic acid | CH3CH2CH(Br)COOH | Low | Highest | Lowest |
| 2-bromo-3-methylbutanoic acid | (CH3)2CHCH(Br)COOH | Medium | Intermediate | Intermediate |
| This compound | (CH3)3CCH2CH(Br)COOH | High | Lowest | Highest |
Experimental Protocols
The synthesis of alpha-bromo carboxylic acids is most commonly achieved through the Hell-Volhard-Zelinskii (HVZ) reaction.[1] Subsequently, these compounds can undergo nucleophilic substitution with a variety of nucleophiles. Below is a representative experimental protocol for the synthesis of an alpha-azido carboxylic acid from an alpha-bromo carboxylic acid, which can be adapted for this compound and its analogs.
General Procedure for the Synthesis of 2-Azidoalkanoic Acids
Materials:
-
2-Bromoalkanoic acid (1.0 eq)
-
Sodium azide (NaN3) (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the 2-bromoalkanoic acid in dimethylformamide (DMF).
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the anticipated lower reactivity, the reaction with this compound may require elevated temperatures (e.g., 50-70 °C) and longer reaction times.
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2, and then extract with diethyl ether.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidoalkanoic acid.
-
The product can be further purified by column chromatography or recrystallization.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the chemical processes discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized SN2 reaction mechanism for an alpha-bromo carboxylic acid.
References
The Synthetic Utility of 2-Bromo-4,4-dimethylpentanoic Acid: A Comparative Review of its Application in the Synthesis of (S)-tert-Leucine
A critical intermediate in the synthesis of the antiviral drug Boceprevir, 2-Bromo-4,4-dimethylpentanoic acid serves as a key building block for the non-proteinogenic amino acid (S)-tert-leucine. This guide provides a comparative analysis of the chemical synthesis of (S)-tert-leucine from this compound against alternative enzymatic methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies. The comparison includes detailed experimental protocols, quantitative performance data, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Introduction
This compound is a halogenated carboxylic acid that has garnered significant attention in the pharmaceutical industry primarily for its role as a precursor to (S)-tert-leucine. This bulky, chiral amino acid is a crucial P3 fragment in the structure of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C. The stereochemistry and steric hindrance provided by the tert-leucine moiety are critical for the drug's binding affinity and efficacy. While the synthesis of (S)-tert-leucine from this compound represents a classical chemical approach, a number of alternative biocatalytic methods have emerged, offering potential advantages in terms of stereoselectivity and environmental impact. This guide will delve into a detailed comparison of these synthetic routes.
Chemical Synthesis of (S)-tert-Leucine from this compound
The synthesis of (S)-tert-leucine from this compound typically involves a nucleophilic substitution reaction at the alpha-carbon, replacing the bromine atom with an amino group. This amination step is followed by purification to isolate the desired amino acid.
Experimental Protocol:
Step 1: Ammonolysis of this compound
A solution of this compound (1 equivalent) in a suitable solvent such as aqueous ammonia is heated in a sealed vessel. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Step 2: Isolation and Purification
Upon completion, the reaction mixture is cooled, and the excess ammonia is removed under reduced pressure. The resulting crude amino acid is then purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield (S)-tert-leucine.
Alternative Synthetic Routes: Enzymatic Synthesis of (S)-tert-Leucine
Biocatalytic methods for the synthesis of (S)-tert-leucine have gained prominence due to their high enantioselectivity and operation under mild reaction conditions. These methods typically start from the corresponding α-keto acid, trimethylpyruvic acid.
Reductive Amination using Leucine Dehydrogenase (LeuDH)
This is one of the most common enzymatic methods for producing (S)-tert-leucine. Leucine dehydrogenase, in the presence of a cofactor such as NADH and an ammonium source, catalyzes the conversion of trimethylpyruvic acid to (S)-tert-leucine.
Experimental Protocol:
A buffered aqueous solution containing trimethylpyruvic acid, ammonium chloride, and NAD⁺ is prepared. The pH is adjusted to the optimal range for the chosen Leucine Dehydrogenase. A co-enzyme regeneration system, often involving formate dehydrogenase (FDH) and formate, is typically included to recycle the expensive NADH cofactor. The reaction is initiated by the addition of Leucine Dehydrogenase and is allowed to proceed at a controlled temperature until maximum conversion is achieved. The product is then isolated and purified.
Transamination using Branched-Chain Aminotransferase (BCAT)
Another enzymatic approach involves the use of a branched-chain aminotransferase. This enzyme catalyzes the transfer of an amino group from an amino donor, such as L-glutamate, to trimethylpyruvic acid, yielding (S)-tert-leucine.
Experimental Protocol:
Trimethylpyruvic acid and an amino donor (e.g., L-glutamate) are dissolved in a suitable buffer. The branched-chain aminotransferase is added to initiate the reaction. The equilibrium of the reaction can be shifted towards product formation by removing the co-product (α-ketoglutarate in the case of glutamate as the donor) or by using a coupled enzyme system.
Performance Comparison
The choice of synthetic route often depends on a balance of factors including yield, enantiomeric excess (e.e.), cost of starting materials and catalysts, and scalability. The following table summarizes the available quantitative data for the different synthetic approaches to (S)-tert-leucine.
| Synthetic Route | Starting Material | Key Reagent/Enzyme | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Chemical Synthesis | This compound | Ammonia | N/A | N/A | - |
| Enzymatic Reductive Amination | Trimethylpyruvic acid | Leucine Dehydrogenase | 85-99 | >99 | [1] |
| Enzymatic Transamination | Trimethylpyruvic acid | Branched-Chain Aminotransferase | ~89 | >99 | [2][3] |
N/A: Specific, citable data for the direct, stereospecific synthesis of (S)-tert-leucine from this compound with high yield and enantiomeric excess was not found in the reviewed literature.
Other Applications of this compound
While the synthesis of (S)-tert-leucine for Boceprevir is the most prominent application, α-bromo acids, in general, are versatile intermediates in organic synthesis. They can be used as building blocks for the synthesis of various other chiral molecules, including other non-natural amino acids and heterocyclic compounds. However, specific examples of other significant applications of this compound were not identified in the surveyed literature.
Signaling Pathways and Experimental Workflows
As a synthetic intermediate, this compound is not directly involved in biological signaling pathways. Its utility lies in its chemical reactivity, allowing for the construction of more complex molecules that may have biological activity. The following diagrams illustrate the synthetic workflows discussed in this guide.
Figure 1. Chemical synthesis workflow for the P3 side chain of Boceprevir.
Figure 2. Enzymatic synthesis of the Boceprevir P3 side chain via reductive amination.
Figure 3. Enzymatic synthesis of the Boceprevir P3 side chain via transamination.
Conclusion
This compound serves as a valuable, albeit specialized, starting material for the chemical synthesis of (S)-tert-leucine, a key component of the antiviral drug Boceprevir. While this chemical route is conceptually straightforward, the lack of readily available, detailed protocols with high enantioselectivity and yield in the public domain suggests that industrial processes may be proprietary. In contrast, enzymatic methods starting from trimethylpyruvic acid offer well-documented, highly stereoselective, and high-yielding alternatives. The choice between these synthetic strategies will depend on factors such as the availability and cost of starting materials and enzymes, the desired scale of production, and the importance of minimizing the environmental impact of the synthesis. For laboratory-scale and process development, the enzymatic routes appear to be the more characterized and advantageous options for producing enantiopure (S)-tert-leucine.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-4,4-dimethylpentanoic acid (CAS No. 29846-98-8) was not publicly available at the time of this writing. The following information is based on safety data for structurally similar brominated organic acids and should be considered as general guidance. It is imperative to obtain the specific SDS from your chemical supplier for definitive handling and disposal procedures.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety information and a procedural framework for the disposal of this compound, a halogenated carboxylic acid.
Immediate Safety and Hazard Profile
Based on data from similar compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, it is crucial to wear appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if necessary, an apron or coveralls.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.
Quantitative Hazard Data for Similar Compounds
The following table summarizes the hazard statements for structurally related brominated organic acids, providing an indication of the potential hazards of this compound.
| Compound | CAS No. | Hazard Statements |
| 2-bromo-2,4-dimethylpentanoic acid | 106660-89-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[1] |
| 2-Bromohexanoic acid | 616-05-7 | Harmful if swallowed. Causes severe skin burns and eye damage. |
| Bromoacetic acid | 79-08-3 | Toxic if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general operational plan for its disposal as a hazardous chemical waste.
1. Waste Identification and Segregation:
- Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials may include strong oxidizing agents and strong bases.
2. Waste Collection:
- Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in the designated waste container.
- Ensure the container is kept securely closed when not in use.
- Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.
- Carefully collect the absorbent material and place it in the designated hazardous waste container.
- Clean the spill area thoroughly.
4. Final Disposal:
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Do not attempt to dispose of this chemical down the drain or in the regular trash.
- All disposal must be handled by a licensed hazardous waste disposal company.
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of a hazardous chemical like this compound.
Caption: Workflow for Hazardous Chemical Disposal.
References
Personal protective equipment for handling 2-Bromo-4,4-dimethylpentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4,4-dimethylpentanoic acid. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk to personnel. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from analogous bromo-compounds, it should be treated as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive PPE strategy is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and sprays that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat or chemical-resistant apron. | To prevent skin contact which can lead to severe burns and irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To avoid inhalation of vapors or mists that may cause respiratory tract irritation.[1][4] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][3] | To prevent accidental ingestion. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] The work area, preferably a chemical fume hood, must be clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical: Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[1] Use compatible labware (e.g., glass, PTFE). Avoid generating dust or aerosols.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.
Waste Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated disposables, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
